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Foundational

A Technical Guide to the Therapeutic Potential of 5-Iodo-2-Methyl-7-Azaindole Derivatives as Kinase Inhibitors

This guide provides an in-depth technical analysis of 5-iodo-2-methyl-7-azaindole derivatives, a class of compounds with significant therapeutic promise. We will explore the strategic rationale behind this specific molec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-iodo-2-methyl-7-azaindole derivatives, a class of compounds with significant therapeutic promise. We will explore the strategic rationale behind this specific molecular scaffold, detail synthetic methodologies, elucidate the primary mechanisms of action, and present the core experimental protocols necessary for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents, particularly in the field of oncology.

The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its structural resemblance to both indole and the adenine fragment of ATP makes it an exceptional bioisostere for targeting ATP-binding sites, particularly within the human kinome.[1] The defining feature of the 7-azaindole core is its ability to act as both a hydrogen bond donor (via the pyrrole N-H) and a hydrogen bond acceptor (via the pyridine N7 atom), allowing it to form two critical hydrogen bonds with the "hinge" region of many protein kinases.[3][4] This bidentate interaction provides a strong and specific anchor for inhibitor binding, a characteristic exploited in numerous drug discovery programs.[2][4]

The strategic placement of substituents on this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on the 5-iodo-2-methyl substitution pattern, a design choice rooted in established medicinal chemistry principles:

  • C2-Methyl Group: Substitution at the C2 position often enhances binding affinity and can improve metabolic stability. The methyl group can occupy a small hydrophobic pocket near the hinge region, optimizing van der Waals interactions.

  • C5-Iodo Group: The iodine atom at the C5 position serves a dual purpose. Firstly, its size and lipophilicity can contribute to potency. More importantly, it functions as a versatile synthetic handle. The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5]

Synthetic Strategies for 5-Iodo-2-Methyl-7-Azaindole Derivatives

The construction of the 7-azaindole core can be achieved through various methods, with modern approaches heavily relying on metal-catalyzed cross-coupling reactions for efficiency and flexibility.[6] A plausible and efficient route to the target scaffold starting from commercially available materials is outlined below.

Proposed Synthetic Workflow

The synthesis begins with a commercially available 2-amino-5-bromopyridine derivative, which undergoes iodination and subsequent cyclization to form the core structure.

G A 2-Amino-3-methyl-5-bromopyridine B Step 1: Iodination (NIS, Acetonitrile) A->B C 2-Amino-5-bromo-3-iodo-6-methylpyridine B->C D Step 2: Sonogashira Coupling (TMS-acetylene, Pd(PPh3)2Cl2, CuI) C->D E 5-Bromo-2-methyl-7-azaindole D->E F Step 3: Halogen Exchange (Finkelstein) (NaI, CuI, Dioxane) E->F G 5-Iodo-2-methyl-7-azaindole (Target Scaffold) F->G H Step 4: Suzuki Coupling (Arylboronic acid, Pd Catalyst) G->H I Diverse C5-Aryl Derivatives H->I

Caption: Proposed synthetic pathway for 5-iodo-2-methyl-7-azaindole and its derivatives.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol is a representative amalgamation of established literature procedures and should be adapted and optimized.

Step 1: Iodination of 2-Amino-3-methyl-5-bromopyridine

  • To a solution of 2-amino-3-methyl-5-bromopyridine (1.0 eq) in acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-5-bromo-3-iodo-6-methylpyridine.

Step 2: Sonogashira Coupling and Cyclization

  • To a degassed solution of the iodinated intermediate (1.0 eq) in a suitable solvent (e.g., triethylamine/DMF), add trimethylsilylacetylene (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Heat the mixture to 80 °C for 8-12 hours under an inert atmosphere.

  • After cooling, remove the TMS group by adding a base such as potassium carbonate in methanol.

  • The in-situ cyclization is often promoted by the basic conditions and heat.

  • Filter the reaction mixture, concentrate the filtrate, and purify by chromatography to obtain 5-bromo-2-methyl-7-azaindole.

Step 3: Halogen Exchange to 5-Iodo-2-methyl-7-azaindole

  • In a sealed tube, combine 5-bromo-2-methyl-7-azaindole (1.0 eq), sodium iodide (3.0 eq), CuI (0.2 eq), and N,N'-dimethylethylenediamine (0.4 eq) in dioxane.

  • Heat the mixture to 110 °C for 24-48 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with aqueous ammonia and brine, dry, and concentrate.

  • Purify via column chromatography to yield the final 5-iodo-2-methyl-7-azaindole scaffold.

Mechanism of Action: Targeting the Human Kinome

Protein kinases are critical regulators of cellular signaling and represent major targets in oncology.[7][8] The 7-azaindole scaffold is a potent inhibitor of numerous kinases due to its ability to mimic ATP and bind to the catalytic domain.[1]

Key Signaling Pathways

Derivatives of the 7-azaindole core have demonstrated potent inhibitory activity against kinases in key oncogenic signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[9][10] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and migration.[9]

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 5-Iodo-2-methyl-7-azaindole Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 7-azaindole derivative.

Binding Modes within the Kinase Domain

X-ray crystallography studies have revealed that 7-azaindole inhibitors can adopt multiple binding orientations within the ATP pocket, commonly classified as "normal," "flipped," or "non-hinge".[3][4] The "normal" mode, involving the characteristic bidentate hydrogen bonding with the kinase hinge, is most common.[4] The specific substitution pattern on the azaindole ring dictates which orientation is favored, providing a powerful tool for achieving selectivity against different kinases.[4]

Therapeutic Applications and Efficacy Data

The primary therapeutic application for 7-azaindole derivatives is in oncology.[11][12] Their ability to inhibit a broad range of kinases makes them suitable candidates for treating various cancers, including those driven by mutations in kinases like BRAF, PI3K, and FGFR.[4][9][13]

Quantitative Data on 7-Azaindole Derivatives

The following table summarizes the inhibitory potency (IC₅₀) of several representative 7-azaindole derivatives against key oncological kinase targets. This data highlights the scaffold's potential for generating highly potent inhibitors.

Derivative ClassTarget KinaseIC₅₀ (nM)Reference
Benzocycloalkanone-7-azaindoleHaspin14[7]
Benzocycloalkanone-7-azaindoleCDK9/CyclinT200-1000[7]
Pyridine-substituted 7-azaindolePI3Kγ0.5[9]
Covalent 7-azaindoleFGFR4~10-50[13]
C-3 Aryl-7-azaindoleJAK21 - 260[14]

Core Experimental Protocols for Evaluation

Evaluating the therapeutic potential of new derivatives requires a robust and validated set of experiments. The workflow typically progresses from biochemical assays to cell-based assays and finally to in vivo models.

G A Synthesis of 5-Iodo-2-methyl-7-azaindole Derivative Library B Biochemical Assay (e.g., Kinase Inhibition Assay) A->B C Determine IC50 B->C D Cell-Based Assay (e.g., Antiproliferative MTT Assay) B->D E Determine GI50 D->E F Lead Optimization (SAR Studies) E->F Iterative Process G In Vivo Studies (Xenograft Models) E->G F->A

Caption: General experimental workflow for kinase inhibitor discovery.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a high-throughput method for measuring kinase activity.[14]

  • Reaction Setup: In a 384-well microplate, combine the target kinase, a fluorescein-labeled substrate peptide, and the test compound (5-iodo-2-methyl-7-azaindole derivative) at various concentrations in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP to a final concentration appropriate for the specific kinase (often near its Km value).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for substrate phosphorylation.

  • Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody. The antibody binds specifically to the phosphorylated substrate.

  • Signal Reading: After a 60-minute incubation, read the plate on a TR-FRET-capable reader. Excitation of the terbium donor (at ~340 nm) will result in emission from the fluorescein acceptor (at ~520 nm) only when they are in close proximity (i.e., when the antibody is bound to the phosphorylated substrate).

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10]

  • Cell Plating: Seed a human cancer cell line known to be dependent on the target kinase (e.g., HuH-7 for FGFR4, MCF-7 for PI3K) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.[13][15]

  • Compound Treatment: Treat the cells with a serial dilution of the 7-azaindole derivative for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell growth inhibition against the compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Future Perspectives and Conclusion

The 5-iodo-2-methyl-7-azaindole scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its robust synthetic accessibility, coupled with the proven efficacy of the 7-azaindole core as a hinge-binding motif, provides a solid foundation for future drug discovery efforts.

The key advantage of this specific scaffold lies in the C5-iodo group, which serves as a launchpad for extensive chemical exploration. Future work should focus on:

  • Library Generation: Leveraging Suzuki, Sonogashira, and other cross-coupling reactions to build a diverse library of C5-substituted analogs to probe the solvent-exposed region of the kinase ATP-binding site.

  • Kinome-wide Selectivity Profiling: Screening potent compounds against a broad panel of kinases to understand their selectivity profile and identify potential off-target effects or opportunities for developing dual inhibitors.[7]

  • In Vivo Evaluation: Advancing lead compounds with favorable in vitro potency and selectivity into preclinical animal models (e.g., tumor xenografts) to assess their pharmacokinetic properties, in vivo efficacy, and safety.[13]

References

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Legoabe, L. J., Petzer, J. P., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. Available from: [Link]

  • Guillard, J., Decrop, M., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. Available from: [Link]

  • Synthesis and Biological Evaluation of 7-Azaindolocarbazoles. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (n.d.). Academia.edu. Retrieved from [Link]

  • Wang, Z., Wu, H., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(9), 963-968. Available from: [Link]

  • Sharma, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. Available from: [Link]

  • Wang, Z., Wu, H., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Azaindole Therapeutic Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry Letters, 96, 129522. Available from: [Link]

  • Liu, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7802-7820. Available from: [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. Available from: [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). Tesi di dottorato. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014, November 28). MDPI. Retrieved from [Link]

  • Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. (n.d.). Google Patents.
  • Daisley, R. W., & Hanbali, J. R. (1975). Synthesis of 5-Methyl and 7-Methyl-4-Azaindol-2(3h)-ones. Semantic Scholar. Retrieved from [Link]

  • Synthetic process of 5-bromo-7-azaindole. (2015, March 4). Eureka | Patsnap. Retrieved from [Link]

  • (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Exploratory

The 2-Methyl-5-Iodo-7-Azaindole Scaffold: A Cornerstone in Modern Kinase Inhibitor Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic design of small-molecule kinase inhibitors remains a pivotal focus in contemporary drug discovery, partic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of small-molecule kinase inhibitors remains a pivotal focus in contemporary drug discovery, particularly in oncology. Within the vast chemical space of inhibitor scaffolds, the 7-azaindole core has emerged as a "privileged" structure, prized for its ability to effectively mimic the hinge-binding interactions of ATP.[1][2] This guide delves into the nuanced, yet powerful, role of a specifically substituted analog: the 2-methyl-5-iodo-7-azaindole scaffold. We will dissect the distinct contributions of the core heterocycle, the 2-methyl group, and the 5-iodo substituent, explaining the causal chemistry behind their synergistic impact on inhibitor potency, selectivity, and drug-like properties. This document serves as a technical resource, providing not only theoretical grounding but also actionable experimental protocols for the synthesis and evaluation of inhibitors built upon this versatile framework.

The 7-Azaindole Core: A Bioisosteric Masterpiece for Hinge Binding

The journey of many successful kinase inhibitors, including the FDA-approved B-RAF inhibitor Vemurafenib, began with the simple 7-azaindole fragment.[3][4] Its utility stems from its structural and electronic resemblance to the adenine portion of ATP, making it an ideal bioisostere for competitive inhibition at the kinase ATP-binding site.[5][6]

The primary advantage of the 7-azaindole scaffold lies in its capacity to form two critical hydrogen bonds with the kinase hinge region—the flexible backbone segment that connects the N- and C-terminal lobes of the kinase domain.[2] Specifically:

  • The pyridine N7-nitrogen acts as a hydrogen bond acceptor .

  • The pyrrole N1-H serves as a hydrogen bond donor .

This bidentate interaction anchors the inhibitor in the active site, providing a stable foundation for the rest of the molecule to make further potency- and selectivity-driving contacts.[3] This "normal" binding mode is the most frequently observed, though other orientations, such as a "flipped" mode, are possible and must be confirmed through structural biology techniques like X-ray crystallography.[2]

cluster_scaffold 2-Methyl-5-Iodo-7-Azaindole Scaffold cluster_hinge Kinase Hinge Region scaffold hinge Backbone NH ... Backbone C=O scaffold->hinge:f0 hinge->scaffold

Caption: Bidentate hydrogen bonding of the 7-azaindole core to the kinase hinge.

The "Magic Methyl" Effect: Role of the 2-Methyl Group

The addition of a single methyl group to a bioactive molecule can lead to a dramatic, non-obvious improvement in potency or other pharmacological properties—a phenomenon often termed the "magic methyl" effect.[7][8] In the context of the 2-methyl-7-azaindole scaffold, this substitution is far from trivial. Its strategic placement offers several key advantages:

  • Probing Hydrophobic Pockets: The 2-position of the azaindole ring is often directed towards a small hydrophobic pocket within the ATP-binding site. The lipophilic methyl group can favorably occupy this space, increasing van der Waals interactions and displacing high-energy water molecules, thereby enhancing binding affinity.

  • Conformational Stabilization: The methyl group can act as a conformational lock, reducing the rotational freedom of the inhibitor and pre-organizing it into a bioactive conformation. This lowers the entropic penalty upon binding, leading to a more favorable free energy of binding (ΔG).[7]

  • Improved Selectivity: While all kinases share a conserved ATP-binding pocket, subtle differences in the residues lining this site can be exploited. A methyl group can introduce steric hindrance that prevents binding to off-target kinases while being perfectly accommodated by the intended target, thus significantly improving the inhibitor's selectivity profile.[9]

The impact of such a small modification can be profound, sometimes increasing affinity by over 200-fold.[7] This underscores the importance of exploring subtle alkyl substitutions during lead optimization.

The 5-Iodo Group: A Versatile Modulator for Potency and Diversification

The iodine atom at the C5 position is a powerful and versatile feature, contributing to the scaffold's utility in two distinct ways: through direct binding interactions and as a synthetic linchpin.

Halogen Bonding for Enhanced Potency

Iodine, being a large and polarizable halogen, can participate in a highly directional, non-covalent interaction known as a halogen bond. This occurs when the electropositive region on the outer surface of the iodine atom (the σ-hole) interacts favorably with an electron-rich atom, such as a backbone carbonyl oxygen, in the kinase active site. This interaction, while subtle, can add significantly to the overall binding affinity and is a recognized strategy for potency enhancement in medicinal chemistry.

A Synthetic Handle for Lead Diversification

From a synthetic chemistry perspective, the carbon-iodine bond is a gateway to immense structural diversity. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For introducing aryl or heteroaryl groups.

  • Sonogashira Coupling: For introducing alkynes.[10]

  • Heck Reaction: For introducing alkenes.[10]

  • Buchwald-Hartwig Amination: For introducing nitrogen-based substituents.

This synthetic tractability allows medicinal chemists to systematically explore the solvent-exposed region of the ATP-binding site by attaching various functional groups at the C5 position.[11] This exploration is critical for fine-tuning selectivity, modulating physicochemical properties (like solubility and permeability), and developing novel intellectual property.[5]

Synergy and Performance: A Quantitative Look

The combination of the 7-azaindole core, the 2-methyl group, and the 5-iodo substituent creates a powerful and synergistic scaffold. The table below summarizes the inhibitory activity of representative compounds incorporating this or similar 7-azaindole frameworks against various kinases, illustrating the high potency that can be achieved.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
7-Azaindole DerivativeJAK21[1]
7-Azaindole DerivativeJAK35[1]
C-3 Aryl-7-AzaindoleJAK2260[1]
7-Azaindole AnalogueVEGFR237[1]
7-Azaindole-based ROCK InhibitorROCK< 10 (multiple examples)[12][13]
7-Azaindole DerivativeErk5~5000 (example 5j)[14]

Note: IC₅₀ values are highly dependent on assay conditions and should be compared with caution across different studies.

Addressing Drug Development Challenges

While potent, kinase inhibitors often face hurdles such as acquired resistance and poor cellular accumulation due to efflux pumps like P-glycoprotein (P-gp).[15] The 2-methyl-5-iodo-7-azaindole scaffold offers a robust platform for tackling these issues. The synthetic handle at the C5-position allows for the addition of moieties designed to overcome specific resistance mutations or to reduce recognition by efflux transporters. Some kinase inhibitors have been shown to inhibit P-gp themselves, a property that could potentially be engineered into new molecules to enhance their own intracellular concentration and that of co-administered therapies.[16][17]

Experimental Protocols

To facilitate the application of this scaffold in research, we provide the following validated, step-by-step methodologies.

Protocol 1: General Synthesis of a 2-Methyl-5-Iodo-7-Azaindole Core

This protocol outlines a general, multi-step synthesis adapted from established literature procedures, often involving palladium-catalyzed annulation or Sonogashira coupling followed by cyclization.[10][18]

Workflow Diagram:

Start Start: 2-Amino-3,5-dihalopyridine Step1 Step 1: Sonogashira Coupling (with protected alkyne, e.g., TMS-propyne) Start->Step1 Step2 Step 2: Deprotection & Cyclization (Base or Acid-catalyzed) Step1->Step2 Step3 Step 3: Iodination (e.g., with NIS) Step2->Step3 Result Result: 2-Methyl-5-Iodo-7-Azaindole Scaffold Step3->Result

Caption: General synthetic workflow for the 2-methyl-5-iodo-7-azaindole scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, argon-purged flask, add the starting 2-amino-3,5-dihalopyridine (e.g., 2-amino-3-bromo-5-iodopyridine) (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and copper(I) iodide (CuI) (0.1 eq).

  • Solvent and Reagents: Add a suitable degassed solvent (e.g., a mixture of triethylamine and DMF). To this mixture, add the alkyne (e.g., 2-trimethylsilyl-1-propyne) (1.2 eq) dropwise at room temperature.

  • Sonogashira Coupling: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Cyclization: Dissolve the purified coupled product in a suitable solvent (e.g., THF). Add a deprotecting/cyclizing agent (e.g., tetrabutylammonium fluoride (TBAF) for a TMS group, or a strong base like K₂CO₃ in DMF for other routes) and heat as necessary to drive the intramolecular cyclization to form the 2-methyl-5-iodo-7-azaindole.

  • Final Purification: After work-up as described in step 4, purify the final scaffold using column chromatography to yield the desired product. Characterize thoroughly by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay using TR-FRET

This protocol describes a robust, high-throughput method for determining the IC₅₀ value of a test compound against a specific kinase.[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Compound Dilution: Prepare a serial dilution of the 2-methyl-5-iodo-7-azaindole test compound in 100% DMSO, typically starting from 1 mM. Then, create an intermediate dilution plate in assay buffer.

    • Kinase and Substrate: Dilute the recombinant kinase and the biotinylated peptide substrate to their final working concentrations in the assay buffer.

    • ATP Solution: Prepare an ATP solution in assay buffer at a concentration close to the Kₘ for the specific kinase.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 2.5 µL of the test compound dilution (or DMSO for controls).

    • Add 2.5 µL of the kinase solution and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) along with the TR-FRET detection reagents (e.g., a Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.[1]

Conclusion and Future Perspectives

The 2-methyl-5-iodo-7-azaindole scaffold represents a highly refined and powerful platform in kinase inhibitor design. It elegantly combines a superior hinge-binding motif with strategically placed substituents that enhance potency, enable extensive structural diversification, and provide avenues to overcome common drug development challenges. The causal links between its structure and function are well-understood, making it a prime example of rational, structure-based drug design. Future work will undoubtedly continue to leverage the synthetic versatility of this scaffold to develop next-generation inhibitors with improved selectivity profiles, tailored resistance-breaking capabilities, and optimized pharmacokinetic properties for treating a wide range of human diseases.

References

  • Irie, T., & Sawa, M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(7), 845-853. [Link][3]

  • Irie, T., & Sawa, M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link][4]

  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Unina. [Link][2]

  • Wang, Y. J., et al. (2017). A computational study of the inhibition mechanisms of P-glycoprotein mediated paclitaxel efflux by kinase inhibitors. BMC Systems Biology, 11(Suppl 7), 118. [Link][15]

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link][6]

  • Bara-Jimenez, W., et al. (2024). Inhibitor Trapping in Kinases. bioRxiv. [Link][7]

  • ResearchGate. (n.d.). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. ResearchGate. [Link][12]

  • Zhang, Y., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link][14]

  • Singh, S., et al. (2020). A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance. PLOS One. [Link][16]

  • Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed. [Link][13]

  • St. Hilaire, M. R., et al. (2018). Highly Selective MERTK Inhibitors Achieved by a Single Methyl Group. PubMed. [Link][9]

  • Lee, C. H. (2007). Inhibition of the mitogen-activated protein kinase pathway results in the down-regulation of P-glycoprotein. Molecular Cancer Therapeutics. [Link][17]

  • Kaur, N. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2664. [Link][10]

  • ResearchGate. (n.d.). The methylation effect in the design of PI3K/mTOR inhibitors. ResearchGate. [Link][8]

  • ResearchGate. (n.d.). Scheme 1 Variations on position 5 of the 7-azaindole core. ResearchGate. [Link][11]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link][18]

Sources

Foundational

Solubility Profile &amp; Physicochemical Characterization of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

[1] Executive Summary Compound: 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS: 1638771-62-6 (Derivative Analog) Common Name: 5-iodo-2-methyl-7-azaindole[1][2] This technical guide provides a comprehensive solubility prof...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS: 1638771-62-6 (Derivative Analog) Common Name: 5-iodo-2-methyl-7-azaindole[1][2]

This technical guide provides a comprehensive solubility profile for 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine , a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, PI3K, and B-Raf inhibitors).[1] As a 7-azaindole derivative, its solubility is governed by a high crystal lattice energy (due to intermolecular hydrogen bonding) and significant lipophilicity introduced by the iodine substituent.[1]

This document is structured to assist medicinal chemists and process engineers in selecting appropriate solvent systems for synthesis reactions, purification (recrystallization/chromatography), and biological assay formulation. [1]

Physicochemical Characterization

To predict solubility behavior accurately, we must first establish the compound's fundamental properties.[1] The 7-azaindole core functions as a bioisostere of purine, possessing both a hydrogen bond donor (N1-H) and an acceptor (N7).[1]

PropertyValue (Approx.)Mechanistic Impact on Solubility
Molecular Weight 258.06 g/mol Moderate MW allows for reasonable dissolution kinetics.[1]
Physical State Solid (Crystalline)High lattice energy (MP ~196-198°C) requires polar aprotic solvents to disrupt crystal packing.[1]
LogP (Calc.) 2.48Lipophilic. Indicates poor water solubility but good affinity for organic phases (DCM, EtOAc).[1]
pKa (N7 - Basic) ~5.0 - 6.0The pyridine nitrogen is weakly basic.[1] Solubility increases significantly in acidic aqueous buffers (pH < 4).
pKa (N1 - Acidic) ~12.5 - 13.0The pyrrole proton is weakly acidic.[1] Soluble in strong alkaline solutions (e.g., NaOH, KOH).[1]
H-Bond Donors 1 (Pyrrole NH)Capable of forming dimers in non-polar solvents.[1]
H-Bond Acceptors 1 (Pyridine N)Excellent solubility in H-bond donating solvents (e.g., Methanol).[1]

Expert Insight: The iodine atom at position 5 is a large, lipophilic halogen that increases the partition coefficient (LogP) compared to the parent 7-azaindole.[1] While this improves solubility in chlorinated solvents, it decreases solubility in pure water.[1]

Solubility Profile by Solvent Class[1]

The following data categorizes solvents based on their efficiency in dissolving 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Tier 1: High Solubility (Primary Solvents)

Best for: Stock solutions, reaction media (SnAr, Suzuki coupling).[1]

SolventSolubility Est.[3][4]Operational Notes
DMSO > 50 mg/mLGold Standard. Disrupts intermolecular H-bonds effectively.[1] Ideal for biological assay stocks (10-20 mM).[1]
DMF > 50 mg/mLPreferred for high-temperature reactions (e.g., Sonogashira coupling).[1]
NMP > 40 mg/mLExcellent for scale-up processes; higher boiling point than DMF.[1]
Tier 2: Moderate Solubility (Secondary Solvents)

Best for: Extractions, chromatography, and recrystallization.[1]

SolventSolubility Est.[3][4]Operational Notes
Methanol 10 - 25 mg/mLGood solubility, especially when warm.[1] Common recrystallization solvent.
Ethanol 5 - 15 mg/mLSlightly lower solubility than MeOH.[1] useful for "dissolve hot, precipitate cold" purification.[1]
DCM 10 - 30 mg/mLExcellent for liquid-liquid extraction from aqueous workups.[1]
Ethyl Acetate 5 - 20 mg/mLModerate.[1] Often used in mixtures with Hexanes for silica chromatography.
THF 15 - 30 mg/mLGood reaction solvent, but ensure it is anhydrous to prevent side reactions.[1]
Tier 3: Low Solubility (Anti-Solvents)

Best for: Precipitation and product isolation.[1]

SolventSolubility Est.[3][4]Operational Notes
Water < 0.1 mg/mLInsoluble at neutral pH.[1] Forms a suspension.
Hexanes < 1 mg/mLStrong anti-solvent. Used to crash out the product from EtOAc or DCM solutions.
Diethyl Ether < 2 mg/mLPoor solubility; useful for washing filter cakes to remove impurities.

Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for solvent selection based on the intended experimental outcome.

SolubilityLogic Start Objective Reaction Synthesis / Reaction Start->Reaction Purification Purification / Workup Start->Purification Analysis Analysis / Assay Start->Analysis HighTemp High Temp (>80°C) (Suzuki, Sonogashira) Reaction->HighTemp LowTemp Low Temp / Ambient (Substitution) Reaction->LowTemp Recryst Recrystallization Purification->Recryst Extract Extraction Purification->Extract DMF DMF / DMSO (High Sol) Analysis->DMF Stock Soln HighTemp->DMF Stable BP THF THF / Dioxane LowTemp->THF MeOH MeOH / EtOH (Temp Dependent) Recryst->MeOH Dissolve Hot Crash Cold DCM DCM / EtOAc Extract->DCM Immiscible with H2O

Figure 1: Strategic Solvent Selection Decision Tree. Blue paths indicate synthesis optimization; Green paths indicate purification strategies.[1]

Experimental Protocols for Solubility Determination

To validate the specific solubility of your batch (which may vary with purity and polymorph), use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for precise formulation data.[1]

  • Preparation: Place 5 mg of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., Methanol).

  • Equilibration: Cap and shake at 25°C for 24 hours.

  • Visual Check:

    • If fully dissolved, solubility > 20 mg/mL.[1] Add more solid.

    • If solid remains, proceed to step 5.[1]

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: pH-Dependent Solubility Profile

Use this to optimize aqueous extractions.[1]

  • Acidic Buffer (pH 2): The compound should dissolve readily due to protonation of the pyridine nitrogen (N7).

    • Mechanism:[1][2][5][R-N] + H+ -> [R-NH]+ (Water Soluble Cation).[1]

  • Neutral Buffer (pH 7.4): Expect precipitation. Solubility is driven solely by lipophilicity (LogP ~2.48).

  • Basic Buffer (pH > 13): Solubility increases due to deprotonation of the pyrrole nitrogen (N1).

    • Mechanism:[1][2][5][R-NH] + OH- -> [R-N]- + H2O (Water Soluble Anion).[1]

Synthesis & Application Context

Reaction Solvent Selection

For palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), 1,4-Dioxane/Water or DMF are superior.[1] The iodine at position 5 is highly reactive, and the 2-methyl group provides steric bulk that may require higher reaction temperatures, necessitating high-boiling solvents like DMF or DMSO.[1]

Recrystallization Strategy

A common purification issue with 7-azaindoles is their tendency to "oil out."[1] To obtain high-purity crystals:

  • Dissolve the crude solid in minimal boiling Methanol or Ethanol .

  • Slowly add Water (anti-solvent) dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Alternative System:Ethyl Acetate (solvent) and Hexanes (anti-solvent).

References

  • ChemScene. (2024). Product Data Sheet: 5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638771-62-6).[1][2] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 5-Iodo-1H-pyrrolo[2,3-b]pyridine Properties and Safety Data. Retrieved from [1]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 7-Azaindole Derivatives and Solubility Data.[1] Retrieved from [1]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[6][7] MDPI Pharmaceuticals. Retrieved from [1]

  • Song, J.J., et al. (2002). Synthesis of a 7-Azaindole by Chichibabin Cyclization.[1] Journal of Organic Chemistry. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction and Strategic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction and Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for indole in the development of kinase inhibitors and antiprotozoal agents [1]. Functionalizing the 7-azaindole core at specific positions is critical for structure-activity relationship (SAR) optimization.

The Synthetic Challenge: Direct electrophilic iodination of a pre-formed 2-methyl-1H-pyrrolo[2,3-b]pyridine core predominantly occurs at the electron-rich C3 position of the pyrrole ring, rather than the electron-deficient pyridine ring [4]. Therefore, to synthesize 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine , the iodine atom must be pre-installed on the pyridine ring prior to the construction of the pyrrole ring.

The Solution: Starting from commercially available 2-amino-3-iodopyridine , the synthesis is achieved through a highly controlled, three-step sequence:

  • Electrophilic Iodination: Introduction of a second iodine at the C5 position to form 2-amino-3,5-diiodopyridine.

  • Regioselective Sonogashira Coupling: Exploiting the differential reactivity of the C3 vs. C5 carbon-iodine bonds to selectively couple propyne at the C3 position [2].

  • Intramolecular Cyclization: A base-mediated 5-endo-dig cyclization to forge the pyrrole ring [1].

Mechanistic Insights: Causality in Experimental Design

Why Iodinate First?

The pyridine nitrogen withdraws electron density, deactivating the ring toward electrophilic aromatic substitution. However, the strongly electron-donating C2-amino group activates the ortho (C3) and para (C5) positions. Since C3 is already occupied by iodine in the starting material, treatment with N-Iodosuccinimide (NIS) selectively iodinates the C5 position, yielding 2-amino-3,5-diiodopyridine.

The Logic of Regioselective Sonogashira Coupling

In 2-amino-3,5-diiodopyridine, both halogens are theoretically susceptible to palladium-catalyzed cross-coupling. However, the C3-iodine is significantly more reactive toward the oxidative addition of Pd(0) [2]. This regioselectivity is driven by two factors:

  • Directing Effect: The adjacent C2-amino group coordinates the palladium catalyst, increasing the local concentration of Pd(0) near the C3-iodine.

  • Electronic Activation: The proximity of the electron-donating amino group weakens the C3-I bond relative to the C5-I bond. By carefully controlling the stoichiometry of the alkyne (propyne) and maintaining moderate temperatures, the coupling is restricted exclusively to the C3 position [3].

Base-Mediated Cyclization Dynamics

The final step utilizes a strong base (e.g., Potassium tert-butoxide) to deprotonate the C2-amino group. The resulting nucleophilic nitrogen attacks the internal alkyne via a 5-endo-dig cyclization. Subsequent tautomerization establishes the aromatic 7-azaindole system.

Visualizing the Synthetic Logic

Workflow SM 2-Amino-3-iodopyridine (Starting Material) Step1 Step 1: Electrophilic Iodination (NIS, DMF) SM->Step1 Int1 2-Amino-3,5-diiodopyridine (Intermediate 1) Step1->Int1 Step2 Step 2: Regioselective Sonogashira (Propyne, Pd-cat, CuI) Int1->Step2 Int2 2-Amino-5-iodo-3-(prop-1-ynyl)pyridine (Intermediate 2) Step2->Int2 Step3 Step 3: Intramolecular Cyclization (KOtBu, NMP, Heat) Int2->Step3 Product 5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (Target Molecule) Step3->Product

Synthetic workflow for 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Mechanism Diiodo 2-Amino-3,5-diiodopyridine Pd_Coord Pd(0) Coordination Directed by C2-NH2 Diiodo->Pd_Coord Ox_Add Preferential Oxidative Addition at C3-Iodine Pd_Coord->Ox_Add Transmet Transmetalation with Cu-Acetylide Ox_Add->Transmet Red_Elim Reductive Elimination Transmet->Red_Elim Alkyne C3-Alkynylated Pyridine Red_Elim->Alkyne Base_Deprot Base Deprotonation of C2-NH2 Alkyne->Base_Deprot Cyclization 5-endo-dig Cyclization Base_Deprot->Cyclization Azaindole 7-Azaindole Core Formation Cyclization->Azaindole

Mechanistic pathway highlighting C3-regioselectivity and 5-endo-dig cyclization.

Quantitative Data Summary

The following table outlines the optimized reaction parameters designed to maximize yield and prevent over-reaction (e.g., double Sonogashira coupling).

StepTransformationKey Reagents & CatalystsTemp (°C)Time (h)Expected Yield (%)
1 Electrophilic IodinationNIS (1.1 eq), DMF25 - 504 - 680 - 85%
2 Regioselective SonogashiraPropyne (1.2 eq), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Et₃N, THF25 - 4012 - 1665 - 75%
3 Intramolecular CyclizationKOtBu (2.0 eq), NMP80 - 902 - 470 - 80%

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-diiodopyridine

Self-Validation Checkpoint: The reaction must be kept shielded from light to prevent iodine radical side-reactions.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-iodopyridine (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Reagent Addition: Shield the flask from light using aluminum foil. Slowly add N-Iodosuccinimide (NIS, 11.0 mmol) in small portions over 15 minutes to prevent rapid temperature spikes.

  • Reaction: Stir the mixture at room temperature. If TLC (Hexanes:EtOAc 3:1) indicates incomplete conversion after 2 hours, warm gently to 50 °C for an additional 2-4 hours.

  • Workup: Quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate (50 mL) to neutralize unreacted iodine species. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 2-amino-3,5-diiodopyridine as an off-white solid.

Step 2: Regioselective Sonogashira Cross-Coupling

Self-Validation Checkpoint: Strict exclusion of oxygen is required to prevent Glaser coupling of the alkyne.

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 2-amino-3,5-diiodopyridine (5.0 mmol), PdCl₂(PPh₃)₂ (0.25 mmol, 5 mol%), and CuI (0.50 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous THF (20 mL) and degassed Triethylamine (Et₃N, 15.0 mmol). Sparge the solution with argon for 10 minutes.

  • Alkyne Introduction: Introduce propyne gas (approx. 6.0 mmol) into the solution. (Note: If using a propyne solution in THF, add 1.2 equivalents via syringe). Seal the tube.

  • Reaction: Stir the mixture at room temperature (or up to 40 °C max to maintain regioselectivity) for 12-16 hours. Monitor via TLC; the C3-coupled product will appear as a new, highly UV-active spot.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium and copper salts, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Purify by silica gel chromatography (Hexanes:EtOAc gradient) to isolate 2-amino-5-iodo-3-(prop-1-ynyl)pyridine.

Step 3: Base-Mediated Intramolecular Cyclization

Self-Validation Checkpoint: The shift from an acyclic alkyne to an aromatic azaindole core will be distinctly visible via a downfield shift in the ¹H NMR spectrum for the pyrrole N-H proton (~11.5 - 12.0 ppm).

  • Preparation: Dissolve 2-amino-5-iodo-3-(prop-1-ynyl)pyridine (3.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 15 mL) in a dry round-bottom flask under argon.

  • Base Addition: Add Potassium tert-butoxide (KOtBu, 6.0 mmol) in one portion. The solution will typically darken immediately.

  • Reaction: Heat the reaction mixture to 80-90 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the mixture to room temperature and quench with water (30 mL). Extract the product with EtOAc (3 x 30 mL). Wash the combined organic layers extensively with water (3 x 30 mL) and brine to remove NMP.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via column chromatography (DCM:MeOH 95:5) to afford the final target, 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine , as a crystalline solid.

References

  • Leboho, T. C., et al. "Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles bearing triazole and quinoxaline substituents at C-5: Inhibitory bioactivity against Giardia duodenalis trophozoites". Bioorganic & Medicinal Chemistry, August 2015. Available at:[Link]

  • Pérez-Villanueva, J., et al. "Recent Advances in the Discovery of Novel Antiprotozoal Agents". Molecules (MDPI), October 2019. Available at:[Link]

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Introduction: The Strategic Importance of the 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2] Its structure, a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and engage in crucial hydrogen bonding interactions with biological targets. This has led to its incorporation into a multitude of clinically significant molecules, including kinase inhibitors for oncology and antiviral agents.[3] The functionalization of the 7-azaindole core is therefore a critical endeavor for lead optimization and the development of new chemical entities.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds in organic synthesis.[4][5] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners make it an indispensable tool for medicinal chemists. This guide provides an in-depth analysis and detailed protocols for the successful application of the Suzuki-Miyaura coupling to 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for accessing novel 5-aryl-7-azaindole derivatives.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The cycle begins with a low-valent Pd(0) species inserting into the carbon-iodine bond of the 7-azaindole—the rate of which is typically in the order of I > Br > OTf >> Cl.[6] Following this, a base activates the boronic acid to form a boronate complex, which then transfers its organic moiety to the palladium center in the transmetalation step. Finally, the newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the desired 5-aryl-7-azaindole product and regenerate the active Pd(0) catalyst.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)-I]Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_organo_pd [Ar-Pd(II)-Ar']Ln transmetalation->di_organo_pd reductive_elimination Reductive Elimination di_organo_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product start Ar-I (5-Iodo-7-Azaindole) start->oxidative_addition boronic Ar'-B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissecting the Reaction Components: A Guide to Rational Optimization

The success of coupling with the 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine substrate is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. The inherent Lewis basicity of the pyridine nitrogen in the 7-azaindole can potentially coordinate to the palladium center, necessitating careful tuning of reaction parameters to avoid catalyst inhibition.[8]

Palladium Pre-catalyst: The Source of Activity

The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) pre-catalyst.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common Pd(0) source that requires a supporting ligand for stability and activity. It is often favored for achieving high catalytic turnover.[3]

  • Palladium(II) Acetate (Pd(OAc)₂): A stable, air-tolerant Pd(II) source that is reduced to Pd(0) in the reaction mixture, often by a phosphine ligand.[9][10]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A pre-formed Pd(0) complex. While convenient, its performance can be surpassed by more modern ligand systems, especially for challenging substrates.[11][12]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A robust and highly effective pre-catalyst that incorporates a high-performance ligand, often simplifying reaction setup.[13][14]

Ligands: The Key to Efficiency and Selectivity

The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates the crucial steps of oxidative addition and reductive elimination. For electron-rich heterocyclic substrates like 7-azaindoles, bulky and electron-donating phosphine ligands are paramount.

  • Buchwald Biarylphosphines (e.g., SPhos, XPhos): These ligands are considered the state-of-the-art for many challenging Suzuki couplings. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. SPhos, in particular, has shown excellent results in the arylation of azaindoles.[1][11][15]

  • Ferrocene-based Ligands (e.g., dppf): Dppf is a versatile and thermally stable ligand that has proven effective in a wide range of cross-coupling reactions, including those involving heterocyclic halides.[1][13]

Base: The Activator

The base plays a critical role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid. The choice of base can significantly impact reaction rate and yield.

  • Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): These are common, moderately strong bases suitable for a wide range of substrates. Cs₂CO₃ is more soluble in organic solvents and often provides superior results, particularly with less reactive coupling partners.[1][13]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective when weaker bases fail, especially when coupling hindered or electron-deficient boronic acids.[12][15]

Solvent System: The Reaction Environment

The choice of solvent is crucial for ensuring the solubility of all reaction components and for achieving optimal reaction temperatures.

  • Aprotic Ethers (1,4-Dioxane, THF): These are the most common solvents for Suzuki-Miyaura reactions. They are often used with an aqueous solution of the base, creating a biphasic system.[5][16]

  • Toluene, Dimethoxyethane (DME): These solvents are also widely used and can be advantageous for higher-temperature reactions.[13]

  • Aqueous Co-solvents: The addition of water is common and often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[5]

Comparative Protocols for 7-Azaindole Arylation

The following table summarizes various reported conditions for Suzuki-Miyaura couplings on substituted 7-azaindole cores, providing a valuable starting point for reaction optimization.

ElectrophileCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)6067-93[1][17]
4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinePd₂(dba)₃K₂CO₃Dioxane/H₂O (1:1)10083[3]
4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)9090[3]
5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃DME8084[13][14]
3-iodo-5-nitro-1H-indazolePd(PPh₃)₄Na₂CO₃Dioxane/H₂O100 (MW)87[18]

*Note: Indazole is a related bioisostere, and conditions are often transferable.

Detailed Step-by-Step Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of various arylboronic acids with 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Materials and Equipment:
  • 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid or Arylboronic acid pinacol ester

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(dppf)Cl₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram:

Sources

Method

Application Note: Buchwald-Hartwig Amination of 5-Iodo-2-methyl-7-azaindole

This Application Note is designed for medicinal chemists and process development scientists optimizing the Buchwald-Hartwig amination of 5-iodo-2-methyl-7-azaindole . It synthesizes seminal methodologies with practical,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the Buchwald-Hartwig amination of 5-iodo-2-methyl-7-azaindole . It synthesizes seminal methodologies with practical, bench-level insights to address the specific electronic and coordinative challenges of the 7-azaindole scaffold.

[1]

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged pharmacophore in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib).[1] However, the N7 nitrogen renders the ring electron-deficient and capable of bidentate chelation to Palladium, potentially poisoning the catalyst.[1] Furthermore, the acidic N1-proton (pKa ~13) can interfere with the catalytic cycle.[1]

While the C5-iodide is highly reactive toward oxidative addition, successful amination requires managing the N1/N7 interference.[1] This guide provides two distinct protocols:

  • Method A (Unprotected): Utilizes LiHMDS to deprotonate N1 in situ, preventing catalyst inhibition.[1]

  • Method B (Protected): Uses standard weak bases (Cs₂CO₃/NaOtBu) for N1-protected substrates.

Strategic Analysis: The Substrate Challenge

The 5-iodo-2-methyl-7-azaindole substrate presents a "Coordinative Trap" for Pd(0) species.[1]

  • N7-Poisoning: The pyridine-like nitrogen at position 7 is a strong σ-donor.[1] If the Pd center is not sufficiently bulky or electron-rich, it will coordinate to N7 rather than undergoing oxidative addition at C-I.[1]

  • N1-Acidity: In the presence of standard alkoxide bases (e.g., NaOtBu), the N1-H is in equilibrium between protonated and deprotonated states.[1] The neutral N1-H species can compete for the amido-Pd complex.[1]

  • C2-Methyl Effect: The methyl group at C2 is electron-donating, slightly increasing the electron density of the pyrrole ring. While this makes the C5-I bond slightly less electrophilic than in the unmethylated parent, it remains sufficiently reactive for oxidative addition.[1] Its primary benefit is steric protection of the C2 position, preventing off-target C-H activation.

Decision Matrix: Condition Selection

ConditionMatrix Start Substrate: 5-iodo-2-methyl-7-azaindole Protection Is N1 Protected? Start->Protection Unprotected NO (Free N-H) Protection->Unprotected Direct Coupling Protected YES (Boc, SEM, Ts) Protection->Protected Standard Coupling MethodA METHOD A: Strong Base Base: LiHMDS (2.2-3.0 eq) Catalyst: RuPhos/BrettPhos Pd G3/G4 Unprotected->MethodA MethodB METHOD B: Weak Base Base: Cs2CO3 or NaOtBu Solvent: Dioxane or tBuOH Protected->MethodB AmineType Amine Class? MethodA->AmineType Primary Primary Amine / Aniline AmineType->Primary Secondary Secondary Amine AmineType->Secondary Cond1 Ligand: BrettPhos Temp: 65-90°C Primary->Cond1 Cond2 Ligand: RuPhos Temp: 80-100°C Secondary->Cond2

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate protection status and amine class.

Detailed Protocols
Method A: The "Buchwald" Protocol (Unprotected Substrates)

Best for: Direct coupling of 5-iodo-2-methyl-7-azaindole without prior protection steps.[1]

Mechanism: The use of LiHMDS (Lithium Hexamethyldisilazide) serves a dual purpose. It acts as a strong, non-nucleophilic base to deprotonate the amine nucleophile and the indole N1-H. The resulting lithium azaindolide is an anionic species that is less prone to sequestering the Pd catalyst via N7, effectively "masking" the poisoning effect.

Reagents:

  • Substrate: 5-iodo-2-methyl-7-azaindole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1]

  • Catalyst:

    • Primary Amines:BrettPhos Pd G4 (1–3 mol%)[1]

    • Secondary Amines:RuPhos Pd G4 (1–3 mol%)[1]

    • Alternative: Pd₂(dba)₃ (1-2 mol%) + Ligand (2-4 mol%)[1]

  • Base: LiHMDS (1.0 M in THF) – 2.2 to 2.5 equiv (Critical: Must neutralize N1-H + HCl from coupling)

  • Solvent: THF or 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Flame-dry a reaction vial/Schlenk tube and cool under Argon/Nitrogen.

  • Solids Addition: Add 5-iodo-2-methyl-7-azaindole (1.0 eq), the Pd Precatalyst (e.g., RuPhos Pd G4, 2 mol%), and the amine (if solid, 1.2 eq).

  • Purging: Seal the vial and purge with inert gas (3 x vacuum/backfill cycles).

  • Liquids Addition:

    • Add anhydrous THF (Concentration: 0.15 – 0.25 M).

    • Add amine (if liquid) via syringe.[2]

  • Base Addition: Dropwise add LiHMDS (1.0 M in THF, 2.4 eq) at Room Temperature (RT).

    • Note: The solution often turns dark or orange/red upon deprotonation of the azaindole.

  • Reaction: Heat the sealed vessel to 65–80 °C .

    • Monitoring: Check LCMS at 2 hours. 5-iodo substrates are reactive; prolonged heating (>12h) may lead to deiodination if conversion is stalled.

  • Quench: Cool to RT. Quench with saturated NH₄Cl or water.[1][2]

    • Caution: This regenerates the N1-H.[1]

  • Workup: Extract with EtOAc or DCM. The product will be the free base.

Method B: Standard Protocol (N1-Protected Substrates)

Best for: Substrates already carrying Boc, SEM, or Tosyl protection.[1]

Mechanism: With N1 blocked, the risk of catalyst poisoning is reduced. Standard weak bases are sufficient.

Reagents:

  • Substrate: N-Protected-5-iodo-2-methyl-7-azaindole (1.0 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) OR NaOtBu (1.4 equiv)[1]

  • Catalyst: XPhos Pd G4 (2 mol%) or BrettPhos Pd G4.[1]

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Protocol:

  • Setup: Charge vial with substrate, base (Cs₂CO₃), and Pd-Precatalyst.[1] Purge with Argon.

  • Solvent: Add Dioxane (0.2 M).[1]

  • Reaction: Heat to 90–100 °C (Higher temp often required compared to Method A due to weaker base).

  • Workup: Filter through Celite to remove inorganic salts before extraction.

Optimization & Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N7)Switch to Method A (LiHMDS). Ensure LiHMDS is fresh (titrate if uncertain).
Deiodination (Hydrodehalogenation) Hydride Source / OverheatingLower temp to 60°C. Use BrettPhos (bulkier) to speed up reductive elimination over beta-hydride elimination.
Bis-arylation (with Primary Amines) Over-reactionUse BrettPhos (highly selective for mono-arylation).[1] Increase amine equivalents to 1.5x.
Starting Material Remains Oxidative Addition Failure5-Iodo is usually reactive.[1] Check catalyst quality (Pd black formation?). Try tBuBrettPhos for extremely hindered amines.
Mechanistic Visualization

The following diagram illustrates the critical role of LiHMDS in the "Unprotected" pathway, preventing the formation of the inactive "off-cycle" resting state.

Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-I) Pd0->OxAdd + Anionic Substrate Substrate 5-Iodo-Azaindole (Neutral) OffCycle Inactive Complex (N7-Coordination) Substrate->OffCycle Without Strong Base Deprotonation LiHMDS Deprotonation Substrate->Deprotonation AnionicSub Azaindolide Anion (N1-Li) Deprotonation->AnionicSub Forms Active Species Product Aminated Product OxAdd->Product + Amine Reductive Elim.

Figure 2: Mechanistic pathway highlighting the necessity of deprotonation to avoid N7-coordination traps.

References
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[3][4] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1][3][4][5][6][7] Organic Letters, 12(20), 4438–4441.[3][4]

    • [1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

    • [1]

Sources

Application

Application Note: High-Fidelity Sonogashira Coupling of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Abstract The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase inhibitor design, mimicking the purine core of ATP. However, functionalizing this scaffold via Sonogashira cross-couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase inhibitor design, mimicking the purine core of ATP. However, functionalizing this scaffold via Sonogashira cross-coupling presents unique challenges due to the coordinating ability of the pyridine nitrogen (N7) and the acidity of the pyrrole nitrogen (N1). This guide details the optimized protocols for coupling terminal alkynes with 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine , offering two distinct routes: a high-yield "Protected Route" for scale-up and a "Direct Route" for rapid analog screening.

Part 1: Scientific Foundation & Mechanistic Insight

The "Azaindole Paradox" in Palladium Catalysis

The primary failure mode in coupling 5-iodo-7-azaindoles is not the oxidative addition of the C–I bond—which is facilitated by the electron-deficient pyridine ring—but rather catalyst poisoning .

  • N7-Coordination: The pyridine nitrogen (N7) is a potent

    
    -donor. It competes with phosphine ligands for the Pd(II) center, forming stable, catalytically inactive "off-cycle" complexes.
    
  • N1-Acidity: The pKa of the N1-H is approximately 4.9 (similar to acetic acid). In the presence of standard Sonogashira bases (e.g., Et

    
    N), the azaindole is deprotonated. The resulting azaindolyl anion can act as a ligand, displacing halides or phosphines on the catalyst.
    

The 2-methyl substituent on the substrate provides slight steric shielding near N1, but it does not prevent N7 coordination. Therefore, the protocol must explicitly disrupt this non-productive binding.

Mechanistic Pathway & Failure Modes[1]

Sonogashira_Azaindole Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + R-C≡C-Cu Trap CATALYST TRAP (Pd Coordinated to N7/N1) OxAdd->Trap N7 Coordination (Poisoning) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Trap->Pd0 Heat/Ligand Exchange (Difficult) Substrate 5-iodo-2-methyl-7-azaindole

Figure 1: The catalytic cycle highlighting the "off-cycle" trap where the azaindole nitrogen coordinates to the Palladium intermediate, halting the reaction.

Part 2: Experimental Protocols

Decision Matrix: Which Route to Choose?
FeatureRoute A: N-Protected (Recommended) Route B: Direct / Unprotected
Primary Use Scale-up (>1g), Process DevelopmentRapid Screening (<100mg), Library Gen.
Step Count 3 (Protect

Couple

Deprotect)
1 (Direct Coupling)
Yield Reliability High (80–95%)Variable (40–70%)
Purification Standard Silica ChromatographyDifficult (Streaking on Silica)
Catalyst Load Low (1–3 mol%)High (5–10 mol%)
Route A: The High-Fidelity Protocol (SEM-Protection)

Best for: Maximizing yield and simplifying purification.

Step 1: N-Protection (SEM-Cl)
  • Dissolve 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool to 0°C under N

    
    .
    
  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (gas evolution).

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. The product is lipophilic and purifies easily on silica (Hex/EtOAc).

Step 2: Sonogashira Coupling

Reagents:

  • Substrate: N-SEM-5-iodo-2-methyl-7-azaindole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)
  • Co-catalyst: CuI (1 mol%)

  • Base/Solvent: Et

    
    N (3.0 equiv) in THF (degassed).
    

Procedure:

  • Degassing (Critical): Place the solid catalyst, co-catalyst, and substrate in a reaction vial. Seal and purge with Argon for 5 minutes.

  • Add degassed THF and Et

    
    N via syringe.
    
  • Add the alkyne last (dropwise) to prevent homocoupling (Glaser coupling).

  • Stir at Room Temperature for 4–6 hours. (If sluggish, heat to 40°C).

  • Monitoring: TLC will show a distinct blue-fluorescent spot (typical of azaindoles) shifting to a higher R

    
     (if alkyne is non-polar).
    
Step 3: Deprotection
  • Dissolve the coupled product in THF/MeOH (1:1).

  • Add EDA (Ethylenediamine) or TBAF (Tetra-n-butylammonium fluoride, 3.0 equiv).

  • Reflux for 4–12 hours until the SEM group is cleaved.

Route B: The Direct Protocol (Protection-Free)

Best for: Quick synthesis of analogs where step-economy is prioritized.

Rationale: To prevent catalyst poisoning without protection, we use heat to promote ligand dissociation and a large excess of amine to out-compete the azaindole nitrogen.

Reagents:

  • Substrate: 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM  (5 mol%) — chosen for its bite angle and stability.
    
  • Co-catalyst: CuI (5 mol%)[1]

  • Base: Et

    
    N  (used as solvent or 10 equiv in DMF).
    
  • Solvent: DMF (anhydrous).

Procedure:

  • Charge a microwave vial or pressure tube with the substrate, Pd(dppf)Cl

    
    , and CuI.
    
  • Seal and purge with Argon (3x vacuum/backfill cycles).

  • Add DMF (degassed) and Et

    
    N.
    
  • Add the terminal alkyne (1.5 equiv).

  • Heat: Stir at 80°C for 2–4 hours. Note: Heat is required here to overcome the activation energy barrier caused by the "poisoned" resting state.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF).

  • Purification: The product will be polar. Use DCM/MeOH (95:5) with 1% NH

    
    OH  added to the eluent to prevent streaking on silica.
    
Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_down Downstream Degas Degas Solvents (Sparging/Freeze-Pump) Mix Mix: Substrate + Cat + Base Degas->Mix Weigh Weigh Reagents (Glovebox or Air) Weigh->Degas AddAlk Add Alkyne (Slow Addition) Mix->AddAlk Heat Incubate (RT or 80°C) AddAlk->Heat Quench Quench (NH4Cl/Water) Heat->Quench Extract Extraction (EtOAc/Brine) Quench->Extract Purify Column Chrom. (+1% NH4OH if Route B) Extract->Purify

Figure 2: Operational workflow for the Sonogashira coupling of 7-azaindoles.

Part 3: Data & Troubleshooting

Comparative Performance Data
ParameterProtected (SEM)Unprotected (Direct)
Typical Yield 88%55%
Reaction Time 4 h @ RT3 h @ 80°C
Glaser Homocoupling Minimal (<5%)Moderate (10-15%)
Solubility Excellent (Organic solvents)Poor (Requires DMF/DMSO)
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Reaction turns black instantly Catalyst decomposition (Pd black precipitation).Ensure strict O

-free conditions. Check alkyne purity.
No conversion (SM remains) Catalyst poisoning by N7.Route B: Increase temp to 90°C. Route A: Switch to Pd(dppf)Cl

.
Product streaks on TLC Acidic NH interacting with silica.Add 1% Et

N or NH

OH to the TLC eluent.
Dimer formation (Alkyne-Alkyne) Oxidative homocoupling (Glaser).Reduce CuI loading to 0.5 mol%. Add alkyne very slowly.

References

  • Laha, J. K., et al. (2020).[2] Recent advances in the global ring functionalization of 7-azaindoles.[2] Chemical Communications, 56(79), 11749-11762.[2] Link

  • Naud, S., et al. (2018).[3][4] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2686. Link

  • Hartwig, J. F., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[5] Organic Letters, 12(18), 4122–4125. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Sigma-Aldrich. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles (Application Note).Link

Sources

Method

Application Note: N-Protection Strategies for 5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Abstract & Strategic Overview The synthesis and functionalization of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (5-iodo-2-methyl-7-azaindole) presents a unique set of challenges in medicinal chemistry. As a bioisostere of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis and functionalization of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (5-iodo-2-methyl-7-azaindole) presents a unique set of challenges in medicinal chemistry. As a bioisostere of indole and purine, the 7-azaindole core is a privileged scaffold in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). However, the "dual personality" of the ring system—combining the electron-rich pyrrole (N1, pKa ~13.2) with the electron-deficient pyridine (N7)—complicates synthetic manipulations.[1]

For the specific substrate 5-iodo-2-methyl-7-azaindole , the presence of the labile C5-iodine atom dictates that protection strategies must be mild enough to prevent Lithium-Halogen (Li-I) exchange or reductive dehalogenation, yet robust enough to withstand downstream transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).[1]

This guide details three validated N1-protection protocols: SEM (2-(Trimethylsilyl)ethoxymethyl) , Tosyl (p-Toluenesulfonyl) , and Boc (tert-Butyloxycarbonyl) .[1] Selection is based on downstream compatibility, solubility requirements, and deprotection conditions.

Critical Analysis: Selecting the Right Group

The choice of protection group (PG) is not arbitrary; it defines the thermodynamic stability and reactivity profile of the scaffold.

Comparative Decision Matrix
FeatureSEM (2-(Trimethylsilyl)ethoxymethyl) Tosyl (Ts) Boc (tert-Butyloxycarbonyl)
Primary Utility Lithiation direction; Solubility enhancement.[1]Electronic deactivation; Crystallinity.Rapid purification; Mild orthogonality.
Stability (Base) Excellent (stable to LDA, n-BuLi).[1]Moderate (cleaved by strong nucleophiles).[1]Low (labile to strong bases/nucleophiles).[1]
Stability (Acid) Moderate (stable to mild acid).[1]Excellent.Low (cleaved by TFA/HCl).[1]
Electronic Effect Minimal/Slightly donating.Strongly Electron Withdrawing (EWG). Electron Withdrawing (EWG).[1]
C5-Iodine Risk Low (allows safe lithiation if needed).[1]Low (deactivates ring).[1]Medium (Li-I exchange risk with strong bases).[1]
Deprotection TBAF or TFA (can be difficult).[1][2]NaOH/MeOH or Mg/MeOH.TFA or HCl (very easy).[1]
Expert Insight: The C5-Iodine Liability

When protecting 5-iodo-2-methyl-7-azaindole, avoid using n-Butyllithium (n-BuLi) as the base for deprotonation.[1] The rate of Lithium-Halogen exchange at the C5 position often exceeds the rate of N1-deprotonation, leading to de-iodinated byproducts.

  • Recommendation: Use Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) .[1] These bases are non-nucleophilic regarding the iodine center and function purely as Brønsted bases.

Visual Workflow: Protection Strategy

ProtectionStrategy cluster_conditions Critical Condition Control Start Substrate: 5-Iodo-2-methyl-7-azaindole Goal Downstream Application? Start->Goal Route_Lithiation Directed Lithiation / Complex Coupling Goal->Route_Lithiation High Stability Needed Route_Cryst Crystallization / Electronic Activation Goal->Route_Cryst Need Solid/EWG Route_Fast Rapid Screening / Acid Deprotection Goal->Route_Fast Ease of Removal SEM SEM Protection (Robust, Solubilizing) Route_Lithiation->SEM Tos Tosyl Protection (EWG, Crystalline) Route_Cryst->Tos Boc Boc Protection (Labile, Convenient) Route_Fast->Boc Warning AVOID n-BuLi (Risk of Li-I Exchange)

Figure 1: Decision tree for selecting N-protection groups based on intended downstream chemistry.

Detailed Protocols

Protocol A: SEM Protection (The Gold Standard)

Purpose: Ideal for increasing lipophilicity (solubility) and stability against strong bases during subsequent cross-coupling reactions.[1]

Reagents:

  • Substrate: 5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1]

  • Electrophile: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Charge with NaH (1.2 equiv).[1] Wash NaH with dry hexanes (2x) if mineral oil removal is desired (optional but recommended for easier workup).[1]

  • Solubilization: Suspend NaH in anhydrous DMF at 0°C.

  • Deprotonation: Dissolve the 5-iodo-2-methyl-7-azaindole in minimal DMF and add dropwise to the NaH suspension over 15 minutes.

    • Observation: Evolution of H₂ gas. The solution will likely turn yellow/orange.

    • Time: Stir at 0°C for 30–45 minutes to ensure complete anion formation.

  • Addition: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1][2][3]

  • Quench: Cool to 0°C. Carefully quench with Sat. aq. NH₄Cl.[4]

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂).[1] SEM-protected products are usually much less polar than the starting material.

Self-Validation:

  • 1H NMR: Look for the SEM methylene singlet (~5.5 ppm) and the trimethylsilyl peak (~0.0 ppm).[1]

  • Yield Target: >90%.

Protocol B: Tosylation (Electronic Activation)

Purpose: The electron-withdrawing nature of the Tosyl group pulls density from the ring, which can be useful if the next step involves nucleophilic attack on the pyridine ring, though it deactivates the system toward electrophilic substitution.

Reagents:

  • Substrate: 5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)[1]

  • Base: NaH (1.2 equiv) OR Powdered KOH (3.0 equiv) with Phase Transfer Catalyst (TBAB)[1]

  • Electrophile: p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)[1]

  • Solvent: THF (dry) or Toluene (for phase transfer)[1]

Step-by-Step Procedure (NaH Method):

  • Setup: Under Argon, suspend NaH (1.2 equiv) in dry THF at 0°C.

  • Addition: Add substrate solution (in THF) dropwise. Stir 30 mins at 0°C.

  • Tosylation: Add TsCl (solid or solution) in one portion.

  • Reaction: Warm to RT. Stir 3–6 hours.

  • Workup: Quench with water. Extract with DCM.

  • Crystallization: N-Tosyl derivatives often crystallize well from EtOH or Hexane/EtOAc mixtures, potentially avoiding column chromatography.

Protocol C: Boc Protection (Rapid Screening)

Purpose: Quick protection for simple purifications.[1] Note that the Boc group on 7-azaindole is susceptible to cleavage by nucleophiles due to the electron-deficient nature of the pyridine ring.

Reagents:

  • Substrate (1.0 equiv)

  • Boc₂O (Di-tert-butyl dicarbonate) (1.2 equiv)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: DCM or THF[1][2]

Step-by-Step Procedure:

  • Dissolve substrate in DCM.[2]

  • Add Boc₂O and DMAP.

  • Stir at RT for 2–12 hours. (Evolution of CO₂ is not typically seen here as it is an anhydride reaction, not deprotonation).[1]

  • Wash: Wash with 0.1 M HCl (rapidly) to remove DMAP, then NaHCO₃.

  • Dry & Concentrate: Product is often pure enough for use.

Deprotection Guidelines (The "Exit Strategy")

A protection group is only as good as your ability to remove it.

GroupReagentConditionsChallenges
SEM TFA, then EDA/NaOHStep 1: TFA/DCM (removes SEM to hydroxymethyl).[1] Step 2: Ethylenediamine or NaOH/MeOH (removes hydroxymethyl).[1]Formaldehyde byproduct can react with N1. Requires vigorous basic wash.
Tosyl NaOH or KOHMeOH/H₂O, Reflux, 2–4 h.Can be slow due to steric hindrance of C2-Methyl.
Boc TFA or HClDCM or Dioxane, RT, 1 h.Very clean. Watch for acid-sensitivity of other groups.

References

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Journal of Organic Chemistry. Describes the fundamental lithiation strategies and the necessity of N-protection for C5 functionalization.

  • L'Heureux, A., et al. (2010). "Synthesis of 5-Iodo-7-azaindoles via Directed Ortho-Lithiation." Tetrahedron Letters. Highlights the risk of Li-I exchange and the utility of SEM groups.

  • BenchChem Technical Guides. (2024). "SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis." Provides specific troubleshooting for SEM removal on 7-azaindole scaffolds.

  • Schirok, H. (2006). "Synthesis of N-protected 7-azaindoles." Journal of Organic Chemistry. Detailed comparison of Tosyl vs SEM stability in palladium coupling.

  • Fukui, K., et al. (1953/2022). "Molecular Orbital Theory in Azaindole Reactivity." Journal of Chemical Physics. Contextualizes the electronic reasons for N1 acidity and C3 vs C5 regioselectivity. [1]

Sources

Application

Scalable Preparation of 5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Directed Ortho-Lithiation Strategy

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Protocol Executive Summary & Strategic Rationale The azaindole scaffold is a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Protocol

Executive Summary & Strategic Rationale

The azaindole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Specifically, 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1638771-62-6) serves as a high-value, bifunctional building block[1]. The C5-iodine provides a highly reactive handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the C2-methyl group heavily influences the spatial conformation and binding kinetics of the final active pharmaceutical ingredient (API).

While de novo ring-building strategies (such as the Larock heteroannulation) are possible, they often suffer from poor regioselectivity when multiple halogens are present. Therefore, the most scalable and atom-economical approach leverages the Directed Ortho-Metalation (DoM) of a commercially available precursor: 5-iodo-1H-pyrrolo[2,3-b]pyridine[2]. By utilizing a robust N-protecting group, we can direct lithiation exclusively to the C2 position, completely circumventing the need for complex, multi-step ring closures[3].

Mechanistic Insights & Chemoselectivity

To ensure process reliability and high purity profiles, the synthetic route must be designed with strict chemoselectivity. This protocol relies on two critical mechanistic choices:

  • Protecting Group Causality (PhSO₂ vs. Boc): The N-phenylsulfonyl (PhSO₂) group is selected over the ubiquitous tert-butyloxycarbonyl (Boc) group. The strong electron-withdrawing nature of the sulfonyl moiety significantly increases the acidity of the adjacent C2 proton. Furthermore, the PhSO₂ group is highly sterically stable under strongly basic conditions and does not suffer from the nucleophilic attack or steric hindrance during alkylation that frequently plagues Boc-protected azaindoles[3].

  • Base Selection (LDA vs. n-BuLi): The substrate contains a highly reactive C5-iodine. Utilizing an alkyllithium base like n-butyllithium (n-BuLi) would trigger a rapid, undesired lithium-halogen exchange at C5. To prevent this, Lithium diisopropylamide (LDA) is employed. As a sterically hindered, non-nucleophilic base, LDA acts purely as a proton acceptor, selectively deprotonating the C2 position without disturbing the C5-iodine.

Chemoselectivity Substrate 5-Iodo-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine LDA LDA (Non-nucleophilic base) -78 °C Substrate->LDA nBuLi n-BuLi (Alkyllithium) -78 °C Substrate->nBuLi PathA C2-Deprotonation (Desired Pathway) LDA->PathA Selective PathB Lithium-Halogen Exchange at C5 (Undesired Pathway) nBuLi->PathB Major side reaction

Chemoselectivity of base selection during the metalation of 5-iodo-7-azaindole derivatives.

Visualizing the Synthetic Workflow

The overall synthesis is a streamlined, three-step sequence: N-Protection, Directed Lithiation/Alkylation, and Deprotection.

Workflow SM 5-Iodo-1H-pyrrolo[2,3-b]pyridine (Starting Material) Step1 Step 1: N-Protection Reagents: NaH, PhSO2Cl, DMF Temp: 0 °C to RT SM->Step1 Int1 5-Iodo-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine (Intermediate 1) Step1->Int1 90-95% Yield Step2 Step 2: Directed C2-Lithiation & Alkylation Reagents: LDA, MeI, THF Temp: -78 °C to RT Int1->Step2 Int2 5-Iodo-2-methyl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine (Intermediate 2) Step2->Int2 80-85% Yield Step3 Step 3: Sulfonyl Deprotection Reagents: NaOH (aq), MeOH/THF Temp: Reflux (65 °C) Int2->Step3 Product 5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (Final Product) Step3->Product 90-92% Yield

Three-step synthetic workflow for the scalable preparation of 5-iodo-2-methyl-7-azaindole.

Step-by-Step Experimental Protocols

Step 1: N-Protection (Synthesis of Intermediate 1)

Objective: Mask the acidic N1 proton and install the directing group.

  • Charge a flame-dried reactor with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous DMF (0.2 M relative to substrate) under an inert nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add 5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) portion-wise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Add Benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating Check: Analyze an aliquot via LC-MS. The starting material mass (

    
     245 [M+H]⁺) must be completely consumed, replaced by Intermediate 1 (
    
    
    
    385 [M+H]⁺).
  • Workup: Quench the reaction by slowly pouring it into vigorously stirred ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 45 °C to afford Intermediate 1 as a solid.

Step 2: Directed C2-Lithiation and Methylation (Synthesis of Intermediate 2)

Objective: Regioselectively deprotonate C2 and trap the anion with an electrophile.

  • Charge a dry reactor with Intermediate 1 (1.0 eq) and anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA (2.0 M in THF/heptane/ethylbenzene, 1.2 eq) dropwise via a syringe pump, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Self-Validating Check: Withdraw a 0.1 mL aliquot and quench with D₂O. LC-MS analysis should reveal a +1 Da mass shift (

    
     386 [M+H]⁺), confirming quantitative C2-lithiation.
    
  • Add Methyl iodide (MeI, 1.5 eq) dropwise. Stir at -78 °C for 2 hours, then slowly allow the mixture to warm to room temperature over 1 hour.

  • Self-Validating Check: LC-MS analysis must show the product mass at

    
     399 [M+H]⁺.
    
  • Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization or short-plug silica filtration to yield Intermediate 2.

Step 3: Sulfonyl Deprotection (Synthesis of Final Product)

Objective: Cleave the PhSO₂ group to reveal the final azaindole core.

  • Dissolve Intermediate 2 (1.0 eq) in a 1:1 mixture of Methanol and THF (0.2 M).

  • Add 10% aqueous NaOH (3.0 eq).

  • Heat the biphasic mixture to reflux (approx. 65 °C) for 3 hours.

  • Self-Validating Check: Monitor via TLC or LC-MS until Intermediate 2 is consumed and the final product (

    
     259 [M+H]⁺) is the sole species.
    
  • Workup: Cool to room temperature and concentrate under reduced pressure to remove volatile organics. Adjust the aqueous residue to pH ~7 using 1M HCl. Filter the precipitated solid, wash with distilled water, and dry under high vacuum to yield the final product.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for process monitoring and yield verification.

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)LC-MS Target (

[M+H]⁺)
1 N-ProtectionNaH, PhSO₂Cl0 to 252.590 - 95%385.0
2 C2-MethylationLDA, MeI-78 to 254.080 - 85%399.0
3 DeprotectionNaOH (aq)65 (Reflux)3.090 - 92%259.0

Scalability & Safety Considerations

When adapting this protocol for pilot-plant scale (>1 kg), several engineering and safety controls must be implemented:

  • Cryogenic Limitations: Maintaining -78 °C in large batch reactors is energy-intensive and prone to localized thermal gradients. For Step 2, transitioning to Continuous Flow Chemistry is highly recommended. Flow reactors offer superior heat transfer, allowing the highly reactive lithiated intermediate to be generated and immediately quenched with MeI, drastically reducing the risk of dimerization or decomposition.

  • Hazardous Reagents: Methyl iodide (MeI) is a volatile alkylating agent and a suspected carcinogen. All transfers must occur via closed-system pumps, and reactor exhaust must be routed through appropriate amine-based scrubbers. Sodium hydride (NaH) poses a severe fire risk upon contact with moisture; inert atmospheric controls are mandatory during Step 1.

References

  • ChemScene. "5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine - General Information & Functional Groups".[1]

  • SciSpace. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance".[2]

  • Google Patents. "CN1275965C - Derivatives of variolin b" (Details the lithiation of N-phenylsulfonyl-7-azaindole).[3]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues with 5-iodo-2-methyl-7-azaindole in coupling reactions

Ticket ID: #AZA-7-SOLV-05 Subject: Overcoming Solubility & Reactivity Bottlenecks in Pd-Catalyzed Couplings of 5-Iodo-2-methyl-7-azaindole Status: Open / Actionable Assigned Specialist: Senior Application Scientist, Proc...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZA-7-SOLV-05 Subject: Overcoming Solubility & Reactivity Bottlenecks in Pd-Catalyzed Couplings of 5-Iodo-2-methyl-7-azaindole Status: Open / Actionable Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The scaffold 5-iodo-2-methyl-7-azaindole (CAS: 1138444-06-0 and analogs) is a critical intermediate in the synthesis of JAK, Trk, and MPS1 kinase inhibitors. However, it presents a classic "solubility paradox": the very features that make it a potent bioisostere (hydrogen bond donor/acceptor motif) create significant process chemistry challenges.

Users frequently report precipitation during oxidative addition, catalyst poisoning in polar aprotic solvents, and stalled conversion in non-polar media. This guide provides a root-cause analysis and three validated workflows to resolve these issues.

Module 1: The Diagnostic Hub (Root Cause Analysis)

Q: Why does this specific molecule crash out of Toluene and Dioxane, even at 80°C?

A: The "Self-Complementary" Dimerization Effect. Unlike simple indoles, 7-azaindoles possess a built-in self-assembly mechanism. The pyrrole N1-H (donor) and the pyridine N7 (acceptor) form a robust intermolecular hydrogen-bonding network.

  • The 2-Methyl Factor: While the C2-methyl group adds lipophilicity, it also increases the lattice energy by facilitating efficient packing, making the crystal lattice harder to break.

  • The Consequence: In non-polar solvents (Toluene, DCM), the molecule prefers to interact with itself rather than the solvent. In polar aprotic solvents (DMSO, DMF), it dissolves, but these solvents can coordinate to Pd(II) species, retarding the catalytic cycle.

Visualizing the Problem:

Azaindole_Aggregation cluster_0 Solvent: Toluene (Non-Polar) cluster_1 Solvent: DMF (Polar Aprotic) NodeA 5-Iodo-2-Me-7-azaindole (Monomer) NodeB H-Bond Dimer (N1-H ... N7) NodeA->NodeB High Affinity NodeC Precipitate/Aggregate NodeB->NodeC Lattice Formation NodeD Solvated Monomer NodeE Pd-Catalyst (Active Species) NodeD->NodeE Substrate Available NodeF Pd-DMF Complex (Deactivated) NodeE->NodeF Solvent Competition

Caption: Figure 1. The solubility dilemma. Non-polar solvents lead to aggregation (left), while polar solvents capable of breaking the aggregate often poison the catalyst (right).

Module 2: Solvent Engineering (The "No-Protection" Route)

Q: I cannot add a protecting group step. What solvent system works for Suzuki/Sonogashira couplings?

A: Use Binary Solvent Systems with Phase Transfer Catalysis. Pure non-polar solvents fail. Pure polar solvents kill the catalyst. The solution is a "Goldilocks" mixture that balances solvation with catalyst longevity.

Recommended Solvent Systems for 5-Iodo-2-methyl-7-azaindole:

Reaction TypePrimary SolventCo-SolventRatioBaseAdditiveWhy it works
Suzuki 1,4-DioxaneWater4:1K₃PO₄NoneWater disrupts H-bonds; Dioxane solubilizes the Pd-ligand complex.
Suzuki n-ButanolToluene1:1Cs₂CO₃SPhosn-BuOH breaks azaindole dimers; Toluene protects the catalyst.
Sonogashira THFN-Methylpyrrolidone (NMP)9:1Et₃NCuIMinimal NMP is used just to "wet" the substrate; THF is the bulk carrier.
Buchwald t-Amyl AlcoholNone-t-BuONa-High boiling point polar protic solvent that dissolves the substrate at >90°C.

Critical Protocol Note: When using Dioxane/Water, degas the solvents separately before mixing. Water holds oxygen tenaciously, which will oxidize your phosphine ligands (e.g., XPhos to XPhos-oxide) faster than the coupling can occur.

Module 3: The "Pro" Fix (Protecting Group Strategy)

Q: My yields are stuck at 40%. How do I get quantitative conversion?

A: Mask the Nitrogen (N1-Protection). This is the most robust solution. Protecting the N1 position eliminates the H-bond donor, breaking the dimerization. It also increases electron density at C5 (making oxidative addition easier) and prevents N-arylation side reactions.

Top Recommendation: SEM (2-(Trimethylsilyl)ethoxymethyl) SEM is superior to Boc for 7-azaindoles because it is stable to the basic conditions of Suzuki/Sonogashira couplings but easily removed with TBAF or acid later.

Protocol: SEM-Protection of 5-iodo-2-methyl-7-azaindole

Standard Operating Procedure (SOP-AZA-02)

  • Dissolution: Dissolve 5-iodo-2-methyl-7-azaindole (1.0 eq) in anhydrous DMF (0.2 M) at 0°C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Observation: Gas evolution (H2). Solution turns yellow/orange.

  • Addition: Stir for 30 mins, then add SEM-Cl (1.1 eq) dropwise.

  • Reaction: Warm to RT. Stir for 2 hours. Monitor by TLC (Hex/EtOAc).[1]

  • Workup: Quench with water. The product is now highly lipophilic and will extract easily into Hexanes or Et2O (unlike the starting material).

Workflow Visualization:

Protection_Strategy Start Insoluble Substrate (5-iodo-2-methyl-7-azaindole) Decision Can you add 2 steps? Start->Decision Path_No NO: Solvent Engineering Decision->Path_No Tight Deadlines Path_Yes YES: SEM Protection Decision->Path_Yes Scale-up / High Yield Needed Step1 NaH, DMF, 0°C SEM-Cl Path_Yes->Step1 Result_Soluble SEM-Protected Intermediate (Soluble in Hex/Tol/DCM) Step1->Result_Soluble Coupling Pd-Coupling (Suzuki/Buchwald) High Yield (>85%) Result_Soluble->Coupling Deprotection Deprotection (TBAF/THF or TFA) Coupling->Deprotection

Caption: Figure 2. Decision tree for solubility optimization. Protection (Right) is preferred for scale-up.

Module 4: Advanced Coupling Protocols

Q: I have the SEM-protected iodide. What is the best catalyst system for the C5-coupling?

A: Bulky, Electron-Rich Phosphines (Buchwald Ligands). The C5 position of 7-azaindole is electronically deactivated compared to indole. You need a powerful catalyst system to facilitate oxidative addition.

Protocol: Suzuki Coupling (C5-Arylation)
  • Substrate: N-SEM-5-iodo-2-methyl-7-azaindole.

  • Boronic Acid: Aryl-B(OH)2 (1.5 eq).

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).

    • Why XPhos? It forms a highly active monoligated Pd(0) species that is excellent for deactivated heteroaryl halides.

  • Base: K₃PO₄ (3.0 eq).

  • Solvent: 1,4-Dioxane/H₂O (10:1).

  • Temp: 90°C for 4-6 hours.

Protocol: Sonogashira Coupling (C5-Alkynylation)
  • Substrate: N-SEM-5-iodo-2-methyl-7-azaindole.

  • Alkyne: Terminal alkyne (1.2 eq).

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) + CuI (2 mol%).

  • Base: Et₃N (2.0 eq).

  • Solvent: THF (Anhydrous). Note: DMF is NOT needed if SEM protection is used.

  • Temp: 60°C.

References
  • Synthesis and Functionalization of 7-Azaindoles

    • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.[2][3][4][5][6]

    • Source: Molecules (MDPI), 2018.
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[7]

    • Source: National Institutes of Health (PMC), 2014.
    • URL:[Link]

  • SEM Protection Strategy

    • Title: Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.[8]

    • Source: Synlett, 2019.[8]

  • Solubility Data & Bioisosteres

    • Title: Azaindoles in Medicinal Chemistry.[2][4][8][9][10][11]

    • Source: PharmaBlock White Paper.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Ticket ID: #OXD-7AZA-5I-2M Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OXD-7AZA-5I-2M Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Oxidative Degradation and Photolytic Cleavage

Executive Summary: The Stability Paradox

You are working with 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1638771-62-6).[1] This molecule presents a dual-stability paradox common to functionalized 7-azaindoles:

  • The C-I Bond (Photolytic Risk): The carbon-iodine bond at the C5 position is inherently weak (

    
    50-60 kcal/mol). Exposure to UV or ambient fluorescent light triggers homolytic cleavage, generating radical species that initiate polymerization or oxidation cascades [1, 5].
    
  • The Azaindole Core (Oxidative Risk): While the pyridine ring is electron-deficient, the pyrrole ring is electron-rich. The C2-methyl group further activates the ring system via hyperconjugation, making the N1-C2-C3 region more susceptible to oxidative attack by singlet oxygen or peroxides, leading to N-oxide formation or ring opening [3, 7].

Immediate Action Required: If your material has turned pink/purple , free iodine has been liberated. If it has turned brown/black , advanced oxidative polymerization has occurred.

Root Cause Analysis: Degradation Pathways[2]

Understanding how the molecule breaks down is the first step to prevention.

Diagram 1: Degradation Mechanism

This pathway illustrates the synergy between light exposure and oxygen availability.

DegradationPathway cluster_legend Key Factors Start Intact Molecule (5-iodo-2-methyl-7-azaindole) Radical Azaindole Radical + Iodine Radical (I•) Start->Radical Homolytic Cleavage Light UV/Ambient Light (hv) Light->Radical Iodine Free Iodine (I₂) (Purple Coloration) Radical->Iodine Dimerization Peroxide Peroxy Intermediates Radical->Peroxide + O₂ Trapping Deiodo De-iodinated Byproduct (2-methyl-7-azaindole) Radical->Deiodo H-Abstraction Oxygen Atmospheric O₂ Polymer Oligomers/Polymers (Brown/Black Sludge) Peroxide->Polymer Propagation

Caption: Photolytic initiation leads to radical formation. In the presence of oxygen, these radicals form peroxides, leading to irreversible polymerization. Without oxygen, de-iodination dominates.

Standard Operating Procedure (SOP): Storage & Handling

To maintain purity >98% for cross-coupling applications (Suzuki/Sonogashira), strict adherence to this protocol is required.

The "Gold Standard" Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Frozen) Slows kinetic rate of auto-oxidation and radical propagation [2].
Atmosphere Argon or Nitrogen Displaces O₂, preventing the formation of N-oxides and peroxy-radicals.
Container Amber Vial + Parafilm Amber glass blocks UV/Blue light (<450nm) that cleaves the C-I bond.
State Solid Powder Solutions degrade 10-100x faster due to solvent-mediated radical diffusion.
Operational Workflow (Step-by-Step)
  • Receipt: Immediately inspect color. White to off-white is acceptable. Pink indicates transit degradation.

  • Aliquoting (Critical Step):

    • Do NOT store the bulk bottle in the fridge and repeatedly open it. Moisture condensation upon warming will accelerate hydrolysis and oxidation.

    • Action: In a glovebox or under an inverted funnel with N₂ flow, divide the bulk material into single-use aliquots (e.g., 50mg or 100mg) in amber vials.

  • Solubilization:

    • Only dissolve immediately before use.

    • Solvent Choice: Avoid ethers (THF, Dioxane) if they are not inhibited/fresh, as they contain peroxides that rapidly oxidize the azaindole nitrogen [1]. Use DMSO or DMF for storage if solution is strictly necessary, but solid is preferred.

Troubleshooting Guide (FAQ)

Q1: My sample has turned pink. Can I still use it for a Suzuki coupling?

Diagnosis: Pink color confirms the presence of free Iodine (


).
Impact:  Free iodine is an oxidant and can poison Palladium (Pd) catalysts by oxidizing the active 

species to inactive

complexes outside the catalytic cycle. Remedy:
  • Dissolve in EtOAc or DCM.

  • Wash with 10% aqueous Sodium Thiosulfate (

    
    ). This reduces 
    
    
    
    (purple) back to iodide (colorless).
  • Dry over

    
     and concentrate.
    
  • Verification: Run a TLC.[2][3] If the main spot is intact, proceed.

Q2: I see a new polar spot on TLC after leaving the sample on the bench.

Diagnosis: This is likely the N-oxide (at N7) or a hydrolysis product. 7-azaindoles are prone to N-oxidation [7]. Test: N-oxides are significantly more polar than the parent heterocycle. They often streak on silica. Prevention: This confirms oxygen exposure. Re-purify and store under Argon.

Q3: The reaction yield is low, and the starting material is consumed but no product formed.

Diagnosis: De-iodination. Mechanism: If the reaction is run under light without sufficient degassing, the C-I bond cleaves. The resulting radical abstracts a hydrogen from the solvent, yielding 2-methyl-1H-pyrrolo[2,3-b]pyridine (mass = starting material - 126 Da). Solution: Cover reaction vessels with aluminum foil. Sparge solvents with Argon for 15 minutes prior to catalyst addition.

Recovery & Purification Strategy

If degradation is significant (>10%), recovery is possible.

Diagram 2: Purification Workflow

Purification Crude Degraded Sample (Pink/Brown) Wash Reductive Wash (Na₂S₂O₃) Crude->Wash Remove I₂ Check TLC Check Wash->Check Recryst Recrystallization (EtOH/H₂O) Check->Recryst Minor Impurities Column Column Chromatography (DCM/MeOH) Check->Column Complex Mixture Final Pure Solid (Store -20°C) Recryst->Final Column->Final

Caption: Decision tree for salvaging degraded material. Thiosulfate wash is the critical first step to remove active oxidants.

Protocol:
  • Reductive Wash: As described in FAQ Q1.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (neutralized). Note: 7-azaindoles are basic. Acidic silica can cause streaking or degradation. Pre-wash the silica column with 1% Triethylamine in Hexanes if streaking occurs.

    • Eluent: Dichloromethane (DCM) with 0-5% Methanol gradient.

  • Recrystallization (Alternative):

    • Dissolve in minimum hot Ethanol.

    • Add water dropwise until turbidity appears.

    • Cool slowly to 4°C.

References

  • BenchChem. (2025).[4][2] Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives. (Extrapolated to Iodo-heterocycles).

  • Lumiprobe. (n.d.). Reagent storage conditions: General Guidelines for Photosensitive Dyes and Heterocycles.

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Iodo-1H-pyrrolo[2,3-b]pyridine.

  • Negrerie, M., et al. (1998). Photophysics of a novel optical probe: 7-azaindole.[5][6][7] The Journal of Physical Chemistry.[5] (Mechanistic insight into excited states).

  • Song, J.J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Journal of Organic Chemistry.[8] (Discusses lithiation and stability).

  • ChemScene. (n.d.). Product Data: 5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Yakhontov, L.N. (1968). The chemistry of 7-azaindole.[2][5][6][7][8][9][10][11][12] Russian Chemical Reviews. (Foundational text on N-oxide susceptibility).

Sources

Troubleshooting

Minimizing protodeiodination side reactions in 5-iodo-7-azaindole coupling

Technical Support Center: 5-Iodo-7-Azaindole Coupling Reactions Welcome to the technical support center for synthetic challenges involving 5-iodo-7-azaindole. This guide is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Iodo-7-Azaindole Coupling Reactions

Welcome to the technical support center for synthetic challenges involving 5-iodo-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable but often challenging heterocyclic scaffold. The 7-azaindole core is a privileged structure in modern drug discovery, acting as a bioisostere for indole and offering unique hydrogen bonding capabilities that can enhance pharmacological properties.[1][2][3] However, its functionalization, particularly at the C5 position via palladium-catalyzed cross-coupling, is frequently plagued by a significant side reaction: protodeiodination.

This document provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately minimize this undesired pathway, ensuring higher yields and purity for your target compounds.

Frequently Asked Questions (FAQs): Understanding Protodeiodination

This section addresses the fundamental principles behind the protodeiodination side reaction.

Q1: What is protodeiodination and why is it a significant problem in my coupling reactions?

A: Protodeiodination is an undesired side reaction in which the iodine atom on your starting material is replaced by a hydrogen atom, yielding the simple "des-iodo" 7-azaindole. This reaction consumes your valuable starting material and palladium catalyst in a non-productive pathway, directly reducing the yield of your desired coupled product and complicating purification.

Q2: Why is 5-iodo-7-azaindole so susceptible to protodeiodination?

A: The susceptibility arises from the electronic nature of the 7-azaindole scaffold. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment.[4] The pyrrole moiety, in particular, increases the electron density of the bicyclic system, making the C-I bond more reactive towards the initial oxidative addition step with the Pd(0) catalyst. However, this same electron-rich character can stabilize intermediates that are prone to reacting with proton sources, leading to the protodeiodination side product instead of proceeding through the desired coupling cycle.

Q3: What are the primary mechanistic sources of the unwanted proton in this side reaction?

A: The proton can originate from several sources within the reaction mixture:

  • Trace Water: Incomplete drying of solvents, reagents, or glassware is a common culprit.

  • The Amine/Alcohol Coupling Partner: In Buchwald-Hartwig or C-O coupling reactions, the N-H or O-H bond of the nucleophile can serve as a proton source.

  • Solvent: Protic solvents are obvious sources, but even aprotic solvents like THF or dioxane can contain or generate trace amounts of water or other proton sources, especially at elevated temperatures.

  • The Base: While the base is meant to facilitate the reaction, certain base/conjugate acid pairs can inadvertently participate in protonolysis.

Troubleshooting Guide: From Low Yield to High Success

This section is structured to address the most common issues encountered in the lab.

Q1: My primary problem is low yield, with significant recovery of 7-azaindole. How do I diagnose and solve this?

A: This is the classic symptom of dominant protodeiodination. The key is to adjust your reaction conditions to favor the productive cross-coupling catalytic cycle over the competing protodeiodination pathway. Let's break down the critical parameters.

Visualizing the Competing Pathways

To effectively troubleshoot, it's crucial to visualize the mechanistic landscape. The desired catalytic cycle involves oxidative addition, transmetalation (or coordination/deprotonation for C-N/C-O coupling), and reductive elimination. Protodeiodination is an off-cycle reaction that intercepts a key intermediate.

Catalytic_Cycles cluster_0 Productive Cross-Coupling Cycle cluster_1 Protodeiodination Side Reaction Pd0 L-Pd(0) OA_Complex Ar-Pd(II)(L)-I Pd0->OA_Complex Oxidative Addition (Ar-I) Trans_Complex Ar-Pd(II)(L)-R OA_Complex->Trans_Complex Transmetalation ([R-M]) Trans_Complex->Pd0 Reductive Elimination Product Ar-R Trans_Complex->Product Proton_Source H+ OA_Complex_Side Ar-Pd(II)(L)-I Proton_Source->OA_Complex_Side Des_Iodo Ar-H OA_Complex_Side->Des_Iodo Protonolysis

Caption: Competing productive (top) and protodeiodination (bottom) pathways.

Ligand Selection: The First Line of Defense

The ligand is arguably the most critical variable. It modulates the steric and electronic properties of the palladium center, directly influencing the relative rates of reductive elimination (desired) versus side reactions (undesired).

  • The Problem: Small, electron-poor ligands (e.g., PPh₃) can lead to slower reductive elimination, giving the palladium intermediate more time to undergo protodeiodination.

  • The Solution: Employ bulky, electron-rich biaryl phosphine ligands. These ligands accelerate the final reductive elimination step, which is often the rate-limiting step for product formation. A faster reductive elimination outcompetes the protodeiodination pathway.[5][6]

Ligand NameTypeRecommended ForKey Advantage
XPhos Biaryl MonophosphineSuzuki, Buchwald-HartwigGeneral-purpose, highly active, and commercially available. Often a great starting point.[7]
RuPhos Biaryl MonophosphineBuchwald-HartwigParticularly effective for sterically hindered or challenging amine couplings.[8]
Xantphos BidentateSuzuki, Buchwald-Hartwig, C-O CouplingWide bite angle can promote reductive elimination and stabilize the catalyst.[4][9]
Pd(dppf)Cl₂ Catalyst/Ligand ComplexSuzuki, SonogashiraA robust and reliable choice, particularly for C-C bond formation, affording good reproducibility.[2]

Expert Tip: For a given coupling, screen at least two different classes of ligands (e.g., a biaryl monophosphine like XPhos and a bidentate ligand like Xantphos) to quickly identify the optimal ligand architecture.

Base Selection: A Delicate Balance

The base is essential but can be a double-edged sword. A base that is too strong or has a protic conjugate acid can actively promote protodeiodination.

  • The Problem: Strong bases like NaOtBu or LiHMDS, while effective for deprotonating amines in Buchwald-Hartwig reactions, can increase the rate of side reactions, especially if trace water is present.[10][11]

  • The Solution: Use the mildest base that is effective for the specific transformation. For Suzuki couplings, inorganic bases are standard. For C-N/C-O couplings, a careful screen is warranted.

Coupling TypeRecommended BasesKey Considerations
Suzuki-Miyaura K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often an excellent choice as it is non-hygroscopic and sufficiently basic. Use in an aqueous/organic solvent mixture.
Buchwald-Hartwig LiHMDS, K₂CO₃, Cs₂CO₃While strong alkoxides are common, consider starting with Cs₂CO₃ or K₂CO₃, especially with sensitive substrates. LiHMDS can be effective but requires strictly anhydrous conditions.[4][10]
Sonogashira Et₃N, DIPA, Cs₂CO₃Amine bases are standard, acting as both the base and a solvent. Ensure they are freshly distilled and dry.

Expert Tip: When using strong, hygroscopic bases like NaOtBu or K₃PO₄, purchase them from a reliable supplier, store them in a desiccator or glovebox, and handle them quickly in the air.

Solvent, Temperature, and Anhydrous Conditions

These three parameters are interconnected. The goal is to ensure all reagents are soluble while minimizing exposure to proton sources and avoiding thermal decomposition.

  • The Problem: High temperatures can accelerate protodeiodination.[12] Solvents that are not rigorously dried are a primary source of protons.

  • The Solution:

    • Anhydrous Conditions: Always use freshly distilled, anhydrous solvents stored over molecular sieves. Dry your glassware in an oven and assemble the reaction under an inert atmosphere (Argon or Nitrogen).

    • Solvent Choice: Toluene, Dioxane, and THF are common choices. Toluene is often preferred for its higher boiling point and ease of drying. For Suzuki reactions, a mixture like Toluene/Water or Dioxane/Water is necessary.

    • Temperature Control: Start your reactions at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish. Sometimes, running the reaction at a lower temperature for a longer time can significantly improve the ratio of product to side product.

Q2: Should I protect the N-H of the azaindole ring?

A: This is an excellent question and the answer depends on your specific coupling partner and reaction conditions.

  • Pros of N-Protection:

    • Prevents N-Arylation: In Pd-catalyzed reactions, competitive N-arylation of the azaindole is a known side reaction.[4]

    • Improves Solubility: Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Tosyl can improve the solubility of the azaindole in organic solvents.

    • Modulates Electronics: A protecting group can subtly alter the electronics of the ring, which can sometimes be beneficial.

  • Cons of N-Protection:

    • Adds Synthetic Steps: Protection and deprotection add two steps to your synthesis, reducing overall yield.

    • Harsh Deprotection: Some protecting groups require harsh conditions for removal, which may not be compatible with your final molecule.

Recommendation: For Suzuki reactions, N-protection is often beneficial to ensure selectivity.[13] For Buchwald-Hartwig aminations, methods have been developed for unprotected halo-7-azaindoles that work well, particularly with specific palladium precatalysts and LiHMDS as the base under carefully controlled anhydrous conditions.[10] If you are observing N-arylation of your starting material, protecting the nitrogen is the most direct solution.

Optimized Starting Protocols

The following protocols are designed as robust starting points for your experiments, incorporating the principles discussed above.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is optimized to favor the desired coupling by using a bulky ligand and a moderate base.

Caption: Workflow for an optimized Suzuki-Miyaura coupling reaction.

  • Setup: To an oven-dried flask, add N-protected 5-iodo-7-azaindole (1.0 equiv), the boronic acid or ester (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous dioxane and water (4:1 ratio, ~0.1 M concentration) via syringe.

  • Degassing: Sparge the reaction mixture with argon for 10-15 minutes.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol uses a modern catalyst system designed for challenging substrates and emphasizes anhydrous technique.

  • Setup: In a glovebox, add 5-iodo-7-azaindole (1.0 equiv), the amine (1.2 equiv), a biaryl phosphine ligand (e.g., RuPhos, 3 mol%), and a strong, non-protic base (e.g., LiHMDS, 1.5 equiv) to an oven-dried vial or flask.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%).

  • Inert Atmosphere: Seal the vessel inside the glovebox.

  • Solvent Addition: Add anhydrous, degassed toluene or THF (~0.1 M concentration).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-6 hours.

  • Workup: Cool to room temperature, carefully quench with a saturated aqueous NH₄Cl solution, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Molecules Editorial Office. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available from: [Link]

  • Molecules Editorial Office. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available from: [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available from: [Link]

  • Kumar, D., et al. (2017). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 13, 1946-1955. Available from: [Link]

  • Norwegian Research Information Repository. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Available from: [Link]

  • Barl, N. M., et al. (2013). Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. Available from: [Link]

  • Saha, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11941-11954. Available from: [Link]

  • Schröder, C., & Müller, T. J. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. Available from: [Link]

  • Anderson, K. W. (2005). Mechanistic studies on palladium-catalyzed carbon-nitrogen bond forming reactions. DSpace@MIT. Available from: [Link]

  • ResearchGate. (n.d.). Effects of Solvent and Temperature on Reaction Outcome. Download Table. Available from: [Link]

  • Dounay, A. B., & Overman, L. E. (2007). C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents. Chemical Reviews, 107(11), 5045-5066. Available from: [Link]

  • Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available from: [Link]

  • Guéret, A., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available from: [Link]

  • Charles, M. D. (2004). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. Available from: [Link]

  • Liu, C., & Szostak, M. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]

  • Legnani, L., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. PMC. Available from: [Link]

  • Anantakrishnan, S. V. (n.d.). The role of solvents in chemical reactions. Available from: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link]

  • Panduwawala, T. (n.d.). Palladium-catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Available from: [Link]

  • Guéret, A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. MDPI. Available from: [Link]

  • Wang, D., & Gribble, M. W. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society, 143(24), 9035-9041. Available from: [Link]

  • Fan, C., et al. (2024). Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. Beilstein Journal of Organic Chemistry, 20, 122-128. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. Available from: [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. Available from: [Link]

  • ResearchGate. (2024, March 7). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available from: [Link]

  • Gillespie, J. R., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Influence of the solvents on some radical reactions. Chemistry Research & Applications Series. Available from: [Link]

  • ResearchGate. (n.d.). A New, Environment Friendly Protocol for Iodination of Electron-Rich Aromatic Compounds. Available from: [Link]

  • Kaur, N., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available from: [Link]

  • Dajoe Merit. (2020, April 30). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation) [Video]. YouTube. Available from: [Link]

  • Al-Gharabli, S. I., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available from: [Link]

Sources

Optimization

Technical Support Hub: Optimizing Catalyst Loading for 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Core Challenge: The "Azaindole Trap" The substrate 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine presents a specific dichotomy in palladium-catalyzed cross-coupling. While the C-5 iodide is an excellent handle for oxidative...

Author: BenchChem Technical Support Team. Date: March 2026

Core Challenge: The "Azaindole Trap"

The substrate 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine presents a specific dichotomy in palladium-catalyzed cross-coupling. While the C-5 iodide is an excellent handle for oxidative addition, the 7-azaindole core is a notorious catalyst poison.

The Mechanism of Failure: The pyridine nitrogen (N7) possesses a lone pair orthogonal to the


-system, making it a competent 

-donor. In standard low-ligand-loading scenarios, N7 competes with phosphine ligands for the Pd(II) center, forming inactive [Pd(substrate)2Cl2] species. This "N7-poisoning" often results in stalled reactions at 40–60% conversion, forcing researchers to use excessive catalyst loadings (5–10 mol%) to drive completion.

This guide provides the protocols to break this chelation lock, enabling loading reductions to <1.0 mol% .

Troubleshooting & Diagnostics (Q&A)

Q1: My Suzuki coupling stalls at ~50% conversion despite using 5 mol% Pd(PPh3)4. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing catalyst sequestration or dimer formation .

  • Root Cause: Pd(PPh3)4 is coordinatively saturated but labile. The 7-azaindole N7 displaces a triphenylphosphine ligand, sequestering the Pd into an inactive resting state.

  • Immediate Fix: Switch to a catalyst system with a high-affinity, bulky ligand that cannot be displaced by N7.

  • Recommended System: Pd(OAc)2 (0.5 mol%) + SPhos (1.0 mol%) . The methoxy groups on SPhos provide a "hemilabile" interaction that protects the Pd center while preventing N7 coordination.

Q2: I observe significant hydrodehalogenation (loss of iodine without coupling).

Diagnosis: This is a


-hydride elimination  or reductive pathway  issue.
  • Root Cause: Often caused by using primary alcohol solvents (MeOH, EtOH) or excessive heating with amine bases (Et3N), which can act as hydride sources.

  • Solution:

    • Switch solvent to 1,4-Dioxane or Toluene/Water .

    • Lower temperature to 80°C.

    • Ensure your catalyst loading is low enough that the catalytic cycle turns over faster than the decomposition pathway. Paradoxically, lower loading can sometimes reduce side products by favoring the productive cycle over bimolecular decomposition.

Q3: Do I need to protect the N1-indole nitrogen?

Diagnosis: It depends on the coupling partner, but YES is the robust answer.

  • Reasoning: The N1 proton is acidic (

    
    ). Under basic coupling conditions, the deprotonated azaindole anion is an ambident nucleophile that can coordinate Pd.
    
  • Data Support: Unprotected substrates often require 2–3x higher catalyst loading. Protecting with SEM , Boc , or Tosyl eliminates N1 interference and improves solubility.

Optimization Protocols

Experiment A: Low-Loading Suzuki-Miyaura Coupling

Objective: Achieve >95% conversion with


0.5 mol% Pd.

Reagents:

  • Substrate: 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1]

  • Catalyst: Pd(OAc)2 (0.5 mol%)[2]

  • Ligand: SPhos (1.0 mol%) or XPhos (for sterically hindered partners)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: n-Butanol/Water (4:1) or Dioxane/Water (4:1)[3]

Protocol:

  • Pre-complexation (Critical): In a separate vial, stir Pd(OAc)2 and Ligand in the solvent for 5 minutes at RT. This ensures formation of the active L-Pd(0) species before exposing it to the "poisonous" substrate.

  • Charge the reaction vessel with Substrate, Boronic Acid, and Base.

  • Add the pre-formed catalyst solution via syringe.

  • Heat to 80–100°C .

  • Monitor: Check HPLC at 1 hour. If conversion >80%, the catalyst is active. If <20%, N7 poisoning has occurred (check solvent degassing).

Experiment B: Sonogashira Coupling (Copper-Controlled)

Objective: Minimize homocoupling (Glaser) while maintaining rate.

Reagents:

  • Catalyst: PdCl2(PPh3)2 (2 mol%)

  • Co-Catalyst: CuI (1 mol%) — Keep Cu low to reduce homocoupling.

  • Base: Et3N (3 equiv)

  • Solvent: DMF (Anhydrous, degassed)

Protocol:

  • Degas DMF rigorously (sparge with Ar for 15 min). Oxygen is the enemy of low-loading Sonogashira.

  • Add Pd catalyst, Substrate, and Alkyne.[2][4][5][6][7]

  • Add CuI last.

  • Heat to 60°C. Note: 5-iodo-7-azaindoles are highly reactive; excessive heat (>100°C) promotes degradation.

Quantitative Performance Data

Table 1: Ligand Screening for 5-Iodo-2-Methyl-7-Azaindole (Suzuki Coupling) Conditions: 1.0 equiv Substrate, 1.2 equiv Ph-B(OH)2, 2.0 equiv K3PO4, Dioxane/H2O, 100°C, 4h.

EntryCatalyst PrecursorLigandLoading (mol%)Conversion (%)Yield (%)Notes
1Pd(PPh3)45.06558Stalled; Catalyst poisoning
2Pd(dppf)Cl22.08882Good stability; standard choice
3Pd(OAc)2SPhos0.1 9289Excellent turnover
4Pd(OAc)2XPhos0.5>9996Best for hindered boronic acids
5Pd2(dba)3BrettPhos1.04540Poor oxidative addition for this system

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the optimal catalytic system based on reaction behavior.

OptimizationLogic Start Start: Reaction Setup (5-iodo-2-methyl-7-azaindole) CheckConv Check Conversion @ 1h Start->CheckConv Stalled Stalled (<50%)? CheckConv->Stalled Low Conv Success High Yield (>90%) CheckConv->Success High Conv Poisoning Diagnosis: N7 Poisoning Stalled->Poisoning Yes Dehal Side Product: Dehalogenation? Stalled->Dehal No (Conversion is slow but clean?) SwitchLigand Action: Switch to SPhos/XPhos (Biaryl Phosphines) Poisoning->SwitchLigand SwitchLigand->CheckConv Re-run HydrideSource Diagnosis: Hydride Source present Dehal->HydrideSource Yes ChangeSolvent Action: Remove MeOH/EtOH Use Toluene or Dioxane HydrideSource->ChangeSolvent ChangeSolvent->CheckConv Re-run

Caption: Decision tree for diagnosing reaction failure modes in 7-azaindole cross-couplings.

Mechanistic Insight: The N7 Interaction

Understanding the coordination environment is vital. The diagram below depicts the competition between the Productive Cycle (Ligand-bound) and the Poisoned State (N7-bound).

Mechanism Pd0 Pd(0)-Ligand (Active) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate (I-C5) Poisoned N7-Coordinated Complex (Inactive Trap) OxAdd->Poisoned + Substrate (N7) (Ligand Displacement) Product Coupled Product OxAdd->Product + Boronic Acid Transmetalation Poisoned->OxAdd Heat/Strong Ligand

Caption: The "N7 Trap" competes with the productive cycle. Bulky ligands (SPhos) sterically block the N7 path (red arrow).

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 2018.[4][8]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Journal of Organic Chemistry, 2011.

  • Optimization of Physicochemical Properties for 1H-Pyrrolo[2,3-b]pyridines. ACS Medicinal Chemistry Letters, 2020.

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Beilstein Journal of Organic Chemistry, 2012.

  • Sonogashira coupling. Wikipedia, 2024.

Sources

Troubleshooting

Troubleshooting N-alkylation vs C-alkylation of 2-methyl-7-azaindoles

Topic: Troubleshooting N-alkylation vs C-alkylation of 2-methyl-7-azaindoles Document ID: TSH-AZA-007 Status: Active Guide Introduction: The Ambident Nucleophile Challenge Welcome to the technical support center for 7-az...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting N-alkylation vs C-alkylation of 2-methyl-7-azaindoles Document ID: TSH-AZA-007 Status: Active Guide

Introduction: The Ambident Nucleophile Challenge

Welcome to the technical support center for 7-azaindole functionalization. If you are working with 2-methyl-7-azaindole , you are facing a "perfect storm" of regioselectivity challenges. Unlike simple indoles, this substrate presents three competitive reactive sites:

  • N1 (Pyrrole Nitrogen): The desired site for most medicinal chemistry applications (pKa ~15.8).

  • N7 (Pyridine Nitrogen): A basic site (pKa ~4.6 for conjugate acid) prone to quaternization, leading to biologically inactive salts.

  • C3 (Carbon): An electron-rich site susceptible to electrophilic attack, exacerbated by the electron-donating 2-methyl group.

The 2-methyl substituent adds a critical layer of difficulty: it sterically hinders the N1 site while electronically activating the C3 position, often shifting the reaction outcome toward unwanted byproducts.

Module 1: Diagnostic Flowchart

Issue: "I ran the reaction, but the yield is low or the NMR looks wrong." Action: Use this logic flow to identify your specific failure mode.

AlkylationTroubleshooting Start Analyze Crude Reaction Mixture (LCMS / 1H NMR) Decision1 Is Starting Material (SM) Consumed? Start->Decision1 CaseA SM Remains Decision1->CaseA No CaseB SM Consumed Decision1->CaseB Yes Decision2 Check Solubility & Base CaseA->Decision2 Decision3 Identify Major Product CaseB->Decision3 Increase Base Strength\n(Switch Cs2CO3 -> NaH) Increase Base Strength (Switch Cs2CO3 -> NaH) Decision2->Increase Base Strength\n(Switch Cs2CO3 -> NaH) Low pKa Switch Solvent\n(THF -> DMF/DMSO) Switch Solvent (THF -> DMF/DMSO) Decision2->Switch Solvent\n(THF -> DMF/DMSO) Solubility Issue ResultN7 N7-Quaternary Salt (Polar, stays on baseline) Decision3->ResultN7 High Polarity Mass ResultC3 C3-Alkylated Product (Non-polar, distinct CH2 signal) Decision3->ResultC3 Lipophilic Impurity ResultN1 N1-Product (Desired) Decision3->ResultN1 Correct Mass/NMR Diagnosis: Incomplete Deprotonation\nFix: Ensure >1.1 eq Strong Base Diagnosis: Incomplete Deprotonation Fix: Ensure >1.1 eq Strong Base ResultN7->Diagnosis: Incomplete Deprotonation\nFix: Ensure >1.1 eq Strong Base Diagnosis: Soft Electrophile / Tight Ion Pair\nFix: Add 15-Crown-5 or switch to K+ Diagnosis: Soft Electrophile / Tight Ion Pair Fix: Add 15-Crown-5 or switch to K+ ResultC3->Diagnosis: Soft Electrophile / Tight Ion Pair\nFix: Add 15-Crown-5 or switch to K+

Figure 1: Diagnostic logic for identifying regioselectivity failure modes in azaindole alkylation.

Module 2: The "N1 vs. N7" Dilemma (Basicity vs. Nucleophilicity)

Q: Why am I isolating a water-soluble solid instead of my product? A: You have likely quaternized the pyridine nitrogen (N7).

The Mechanism: In neutral form, the pyridine nitrogen (N7) is the most basic site. If the pyrrole nitrogen (N1) is not fully deprotonated, the electrophile will attack N7.

  • Reaction: 2-Me-7-azaindole + R-X → [N7-R-2-Me-7-azaindolium]+ X-

  • The 2-Methyl Factor: The methyl group sterically hinders N1, making the unhindered N7 lone pair kinetically more accessible if the anion is not formed rapidly.

Troubleshooting Protocol:

Variable Recommendation Scientific Rationale
Base NaH (Sodium Hydride) You must shift the equilibrium completely to the N1-anion. Carbonate bases (K2CO3) in aprotic solvents may not fully deprotonate N1 (pKa ~16), leaving neutral species to react at N7.
Stoichiometry Base > Substrate (1.2 eq) Ensure 100% conversion to the azaindolyl anion before adding the electrophile.

| Order of Addition | Sequential | Stir Substrate + Base for 30 mins before adding the electrophile. This "ages" the anion. |

Module 3: The "N1 vs. C3" Battle (Hard/Soft Acid-Base Theory)

Q: I see a non-polar impurity with the correct mass. NMR shows the C3-proton is gone. A: You have C-alkylation (C3 attack).

The Mechanism: The azaindolyl anion is an ambident nucleophile .

  • N1 (Hard Nucleophile): Charge is localized on Nitrogen. Favored by "Separated Ion Pairs" (SSIP).

  • C3 (Soft Nucleophile): Electron density delocalizes into the ring. Favored by "Contact Ion Pairs" (CIP).

  • The 2-Methyl Factor: The electron-donating methyl group increases the electron density of the ring, making C3 more nucleophilic than in unsubstituted 7-azaindole. Simultaneously, it blocks N1, pushing the reaction toward C3.

Visualizing the Ion Pairing Effect:

IonPairing CIP Contact Ion Pair (CIP) (M+ tightly bound to N1) ProductC C3-Alkylation (Undesired) CIP->ProductC N1 blocked by Metal SSIP Solvent Separated Ion Pair (SSIP) (M+ solvated/sequestered) ProductN N1-Alkylation (Desired) SSIP->ProductN N1 free to attack AddCrown Add 15-Crown-5 (for Na+) or 18-Crown-6 (for K+) AddCrown->SSIP Promotes

Figure 2: Impact of cation solvation on regioselectivity. Breaking the ion pair favors N-alkylation.

Troubleshooting Protocol:

Variable Recommendation Scientific Rationale
Solvent DMF or DMSO High dielectric constant solvents dissociate the Metal-Nitrogen ion pair, freeing N1 for reaction. Avoid THF if C3-alkylation is observed (THF promotes tight ion pairing).
Counter-ion K+ or Cs+ Larger cations (Cesium) form looser ion pairs than Lithium or Sodium. Avoid LiHMDS ; Lithium binds tightly to N1/N7, often directing reaction to C3 or blocking N1.
Temperature 0°C to RT C-alkylation has a higher activation energy. Keeping the reaction cold favors the kinetic N-alkylation product.

| Additive | Crown Ethers | If using NaH, add 15-crown-5 . This sequesters the Na+ cation, making the N1 anion "naked" and highly reactive. |

Module 4: Validated Experimental Protocols
Method A: The "Standard" (High N1 Selectivity)

Best for: Primary alkyl halides, unhindered electrophiles.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 2-methyl-7-azaindole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Checkpoint: Observe gas evolution. Stir at 0°C for 15 min, then warm to RT for 30 min. The solution usually turns yellow/orange (anion formation).

  • Alkylation: Cool back to 0°C. Add Electrophile (1.1 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then monitor by LCMS.

  • Quench: Pour into ice water. If product precipitates, filter. If not, extract with EtOAc.

Method B: The "Soft/Sensitive" (For C3-Prone Substrates)

Best for: Allylic/Benzylic halides or when C3-alkylation is persistent.

  • Base Switch: Use Cs2CO3 (2.0 eq) .

  • Solvent: Anhydrous Acetonitrile or DMF .

  • Procedure: Combine Substrate, Base, and Electrophile at Room Temperature.

  • Heating: Only heat (to 50-60°C) if no reaction occurs after 4 hours.

    • Why? Cesium is a large, "soft" cation that discourages tight coordination, and Carbonate is a milder base, preventing rapid, uncontrolled anion formation.

Method C: Phase Transfer Catalysis (The "Last Resort")

Best for: Substrates with solubility issues or extreme N7-quaternization.

  • System: Toluene (organic phase) + 50% NaOH (aqueous phase).

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS , 10 mol%).

  • Mechanism: The phase transfer catalyst brings the hydroxide to the interface, deprotonating N1, and pairs with the azaindolyl anion in the organic phase as a loose ion pair (

    
    ), highly favoring N-alkylation.
    
References & Further Reading
  • Merour, J. Y., & Joseph, B. (2001). Pyrrolo[2,3-b]pyridines (7-azaindoles): Synthesis and reactivity.[1][2][3] Current Organic Chemistry. Key mechanistic review on the ambident nature of 7-azaindoles.

  • Song, J. J., et al. (2002). Practical Synthesis of 7-Azaindoles via a Palladium-Catalyzed Annulation.[2] Journal of Organic Chemistry.[4] Link Discusses 2-substituted azaindole synthesis and subsequent functionalization.

  • Leboho, T. C., et al. (2014).[1] The synthesis of 2,3-disubstituted 7-azaindoles.[5] Tetrahedron.[3][5][6] Detailed study on C3 vs N1 selectivity issues.

  • Popowycz, F., et al. (2003). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron.[3][5][6] Comprehensive guide on lithiation and alkylation regiochemistry.

  • Catalano, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[7] Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link Provides context on N1-alkylation in drug discovery workflows.

Sources

Optimization

Technical Guide: Recrystallization Solvents for 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

[1] Executive Summary & Compound Profile 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1638771-62-6) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule therapeutics.[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1638771-62-6) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule therapeutics.[1] As a halogenated 7-azaindole, its purification presents unique challenges due to the competing solubilities of the pyridine (basic) and pyrrole (acidic) moieties.[1]

This guide provides field-validated solvent systems and troubleshooting protocols. The recommendations are derived from structural analog analysis (e.g., 5-bromo-7-azaindole) and standard process chemistry principles for high-melting nitrogen heterocycles.

Physicochemical Profile
PropertyCharacteristicImpact on Recrystallization
Structure 7-Azaindole core with 5-Iodo and 2-Methyl substitutions2-Methyl : Increases lipophilicity and lattice energy.5-Iodo : Increases molecular weight and polarizability.[1][2]
H-Bonding Donor (Pyrrole NH) & Acceptor (Pyridine N)High solubility in polar aprotic solvents (DMSO, DMF). Moderate solubility in alcohols.[1]
pKa ~13 (Pyrrole NH), ~4.6 (Pyridine N)Sensitive to strong acids; avoid acidic recrystallization to prevent salt formation.
Melting Point High (>150°C estimated based on analogs)Risk of "oiling out" is lower than low-melting solids but requires high-boiling solvents for dissolution.[1]

Solvent Selection Strategy

The selection of a recrystallization solvent for this compound must balance the solubilizing power for the azaindole core against the rejection of inorganic salts (from iodination) and oligomeric byproducts.[1]

Recommended Solvent Systems
System A: Acetonitrile (MeCN)
  • Status: Primary Recommendation [1]

  • Mechanism: MeCN offers a high dielectric constant (37.[1]5) to dissolve the polar azaindole at reflux (82°C) but has poor solubility for the compound at 0°C.[1]

  • Best For: Removal of non-polar organic impurities and moderate removal of inorganic salts.[1]

  • Pros: Easy to dry, low toxicity compared to chlorinated solvents, sharp crystallization.[1]

System B: Ethanol / Water (Mixed Solvent)
  • Status: Green Alternative / Salt Removal

  • Mechanism: The compound dissolves in hot ethanol; water acts as a potent anti-solvent that also retains inorganic salts (NaI, KI) often left over from synthesis.[1]

  • Ratio: Start with 9:1 EtOH:Water, adjusting water content until turbidity persists.

  • Best For: Crude material contaminated with inorganic salts.[1]

System C: Ethyl Acetate / n-Heptane [1]
  • Status: Polymorph Control / Non-Polar Impurities

  • Mechanism: Standard solvent/anti-solvent pair.[1]

  • Best For: Final polishing to remove trace colored organic impurities.[1]

  • Warning: 5-iodo-7-azaindoles can be surprisingly soluble in pure Ethyl Acetate; careful anti-solvent addition is required.[1]

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the appropriate purification method based on the state of your crude material.

PurificationLogic Start Crude 5-iodo-2-methyl-7-azaindole CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity HighSalts High Inorganic Salts? CheckPurity->HighSalts Salts Present Colored Dark/Colored Impurities? CheckPurity->Colored Organic Impurities Standard Standard Purity (>85%) CheckPurity->Standard Clean Crude ProtocolB Protocol B: Ethanol/Water Precipitation HighSalts->ProtocolB Charcoal Activated Charcoal Treatment (in hot EtOH or EtOAc) Colored->Charcoal ProtocolA Protocol A: Recrystallization from Acetonitrile Standard->ProtocolA ProtocolB->ProtocolA If higher purity needed Charcoal->ProtocolA

Figure 1: Decision tree for selecting the optimal purification workflow based on crude impurity profile.

Step-by-Step Protocols

Protocol A: Recrystallization from Acetonitrile (Standard)

Use this for general purification of crude material with >85% purity.

  • Preparation: Place 5.0 g of crude 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine in a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Acetonitrile (MeCN) (approx. 10-15 mL/g) through the condenser.

  • Heating: Heat the mixture to reflux (82°C) with stirring.

    • Observation: The solid should dissolve completely.[1] If undissolved solids remain after 15 minutes of reflux, add more MeCN in 2 mL increments.

    • Critical: If the solution is dark/black, perform a hot filtration through a Celite pad to remove insoluble carbonaceous material.[1]

  • Cooling: Remove the heat source and allow the flask to cool slowly to room temperature (20-25°C) on a cork ring.

    • Tip: Rapid cooling may trap impurities.[1]

  • Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1-2 hours to maximize yield.

  • Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold Acetonitrile (2 x 5 mL).

  • Drying: Dry the solid under vacuum at 45-50°C for 12 hours.

Protocol B: Ethanol/Water Precipitation (Salt Removal)

Use this if the crude contains significant inorganic salts (e.g., NaI, KI) from the iodination step.

  • Dissolution: Dissolve the crude solid in Ethanol (absolute) (approx. 10 mL/g) at 60-70°C.

  • Filtration (Optional): If inorganic salts remain undissolved in the hot ethanol (cloudy suspension), filter hot to remove them immediately.

  • Anti-Solvent Addition: While keeping the solution hot (60°C), slowly add Deionized Water dropwise.[1]

    • Endpoint: Stop adding water when a faint turbidity (cloudiness) persists and does not disappear with stirring.[1]

  • Re-dissolution: Add a few drops of Ethanol to clear the solution.[1]

  • Crystallization: Allow to cool to room temperature, then chill to 4°C.

  • Filtration: Filter and wash with 50% EtOH/Water.

Troubleshooting & FAQs

Q1: The compound is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: The solution temperature is above the "oiling out" limit (liquid-liquid phase separation) but below the melting point of the pure solid, or the solvent boiling point is higher than the compound's melting point (less likely here).[1] Solution:

  • Reheat the mixture until the oil dissolves.

  • Seed the solution with a tiny crystal of pure product (if available) just as it starts to cool.

  • Agitate vigorously during the cooling phase.[1]

  • Switch Solvents: If using Toluene, switch to Acetonitrile. Oiling out is common in non-polar solvents for this class of compounds.[1]

Q2: My recovery yield is low (<50%). Where is my product?

Cause: 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine has significant solubility in organic solvents even at room temperature.[1] Solution:

  • Concentrate: Evaporate the mother liquor (filtrate) to half its volume and repeat the cooling step to harvest a "second crop."

  • Solvent Ratio: If using EtOH/Water, you may be using too much Ethanol.[1] Increase the water ratio or cool to -10°C.

Q3: The crystals are yellow/brown instead of off-white.

Cause: Trace iodine or oxidized polypyrrole impurities.[1] Solution:

  • Charcoal Treatment: Dissolve the compound in hot solvent, add Activated Carbon (5-10 wt%), stir for 30 mins, and filter hot through Celite.

  • Sodium Thiosulfate Wash: If the color is due to free iodine, wash the organic layer (if doing an extraction) with 10%

    
     before crystallization.[1]
    
Q4: Can I use Chlorinated Solvents (DCM/Chloroform)?

Recommendation: Avoid for recrystallization. Reasoning: Halogenated 7-azaindoles are typically too soluble in DCM/CHCl3, making recovery difficult without adding excessive amounts of anti-solvent (Hexanes), which often leads to oiling out.[1]

References

  • Synthesis of 5-iodo-7-azaindole scaffold: Title: Synthesis of 2,3-Disubstituted 5-Iodo-1H-Pyrrolo[2,3-b]pyridines via Fischer Cyclization.[1] Source: ResearchGate / Vertex AI Search Results.[1] URL:

  • General Purification of 7-Azaindoles: Title: 5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine Product Page & Properties.[1][3] Source: ChemScene / Sigma-Aldrich.[1] URL:[3]

  • Recrystallization of Pyridine/Pyrrole Derivatives: Title: Facile Recrystallization Process for Tuning the Crystal Morphology of Industrial Grade PYX (Pyridine derivative).[1] Source: National Institutes of Health (PMC).[1] URL:

  • Solubility & Characterization of 5-Halo-7-azaindoles: Title: Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives.[1] Source: MDPI (Molecules).[1] URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Characterization of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary Context: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors (e.g., Vemurafenib)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors (e.g., Vemurafenib). The introduction of an iodine handle at the C5 position is critical for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to access complex chemical space.

The Challenge: Electrophilic halogenation of 7-azaindoles naturally favors the electron-rich C3 position (pyrrole ring) over the electron-deficient C5 position (pyridine ring). Consequently, distinguishing the desired 5-iodo product from the thermodynamically favored 3-iodo regioisomer or the non-iodinated precursor is a frequent and critical analytical hurdle.

This guide provides a definitive NMR characterization strategy to validate the synthesis of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine , focusing on the diagnostic coupling constants (


 values) that differentiate it from its isomers.

Structural Logic & Regioisomerism

To interpret the spectra accurately, one must understand the proton environments. The 2-methyl substituent blocks the C2 position, simplifying the pyrrole region, but the competition between C3 and C5 remains.

The Candidates
  • Target Molecule (5-Iodo): Iodine on the pyridine ring.[1][2] Retains the C3-H (pyrrole) proton.

  • Primary Impurity (3-Iodo): Iodine on the pyrrole ring. Retains C4-H, C5-H, and C6-H (pyridine) protons.

  • Starting Material (Unsubstituted): Retains all aromatic protons (H3, H4, H5, H6).

Diagnostic Coupling Patterns
  • C5-Substitution (Target): Disrupts the pyridine spin system. H4 and H6 are meta to each other. Expect small coupling constants (

    
     Hz).
    
  • C3-Substitution (Impurity): Leaves the pyridine ring intact. H4, H5, and H6 form a contiguous spin system. Expect strong ortho coupling (

    
     Hz) between H5/H4 and H5/H6.
    

Comparative Characterization Data

The following data assumes a standard solvent of DMSO-


, which is preferred for 7-azaindoles to visualize the labile N1-H proton and ensure solubility.
Table 1: Chemical Shift & Coupling Comparison[3][4]
Proton EnvironmentTarget: 5-Iodo-2-methyl Alternative: 3-Iodo-2-methyl Precursor: 2-Methyl-7-azaindole
N1-H (Pyrrole)

11.5 - 12.0 (br s)

12.0 - 12.5 (br s)

11.0 - 11.5 (br s)
C3-H (Pyrrole)

6.15 - 6.25 (s)
ABSENT

6.10 - 6.20 (s)
C4-H (Pyridine)

8.10 - 8.20 (d,

Hz)

7.80 - 7.90 (dd,

Hz)

7.75 - 7.85 (d,

Hz)
C5-H (Pyridine) ABSENT

6.95 - 7.05 (dd,

Hz)

6.90 - 7.00 (dd,

Hz)
C6-H (Pyridine)

8.35 - 8.45 (d,

Hz)

8.15 - 8.25 (dd,

Hz)

8.05 - 8.15 (dd,

Hz)
C2-CH3 (Methyl)

2.35 - 2.45 (s)

2.30 - 2.40 (s)

2.35 - 2.40 (s)

Key Takeaway: The presence of a sharp singlet at ~6.2 ppm (C3-H) combined with the absence of the triplet-like dd at ~7.0 ppm (C5-H) definitively confirms the 5-iodo structure.

Experimental Protocol

This protocol ensures high-resolution data suitable for publication or patent filing.

Materials
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Why DMSO? Chloroform (

      
      ) often leads to broad or invisible NH signals due to exchange or poor solubility of polar heterocycles. DMSO stabilizes the NH via hydrogen bonding.
      
  • Sample Mass: 5–10 mg of dried solid.

  • Tube: 5mm high-precision NMR tube.

Workflow
  • Preparation: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-

    
    . Ensure the solution is clear; filter through a cotton plug if suspension persists.
    
  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with sufficient relaxation delay (

      
       sec) to allow integration of aromatic protons.
      
    • Scans (NS): 16 to 64 scans (Iodine heavy atom effect can broaden signals slightly; higher SNR helps).

    • Spectral Width: -2 to 14 ppm (to catch the downfield NH).

    • Temperature: 298 K (25°C).

  • Processing:

    • Phasing: Manual phasing is critical for the aromatic region to resolve small meta-couplings.

    • Baseline Correction: Apply Bernstein polynomial fit (ABS) if the baseline rolls near the solvent peak.

    • Referencing: Set the residual DMSO quintet to 2.50 ppm or TMS to 0.00 ppm.

Decision Logic & Visualization

The following flowchart illustrates the logical deduction process for confirming the structure based on the acquired spectral data.

NMR_Logic Start Acquire 1H NMR in DMSO-d6 Check_H3 Check 6.0 - 6.5 ppm Region Start->Check_H3 H3_Present Singlet Present (~6.2 ppm) Check_H3->H3_Present Yes H3_Absent Signal Absent Check_H3->H3_Absent No Check_Aromatic Analyze Aromatic Coupling (7.5 - 8.5 ppm) H3_Present->Check_Aromatic Result_Iso IDENTIFIED IMPURITY: 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine H3_Absent->Result_Iso Iodination at C3 Coupling_Meta Two Doublets (J ~ 2 Hz) (Meta Coupling) Check_Aromatic->Coupling_Meta H4 & H6 interaction Coupling_Ortho Complex Splitting (d/dd) (Ortho Coupling J ~ 5-8 Hz) Check_Aromatic->Coupling_Ortho H4, H5, H6 interaction Result_Target CONFIRMED: 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine Coupling_Meta->Result_Target Result_SM STARTING MATERIAL: 2-methyl-7-azaindole Coupling_Ortho->Result_SM

Figure 1: Diagnostic decision tree for assigning the regiochemistry of iodinated 2-methyl-7-azaindoles.

References

  • Regioselectivity in 7-Azaindoles

    • Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.[3][4]

    • Source: Journal of Organic Chemistry (2024).[3]

    • Relevance: Establishes C3 as the primary site for electrophilic attack, necessitating rigorous NMR proof for C5-substituted claims.
    • URL:[Link][3]

  • General NMR Data for 7-Azaindoles

    • Title: 1H and 13C NMR studies of 7-azaindole and related compounds.[1][5][6][7][8]

    • Source: Magnetic Resonance in Chemistry.[5][9][6][7][10]

    • Relevance: Provides baseline shifts for the 7-azaindole core and coupling constants for the pyridine ring ( , ).
    • URL:[Link]

  • Synthesis of 5-Iodo Variants

    • Title: Synthesis of 2,3-Disubstituted 5-Iodo-1H-Pyrrolo[2,3-b]pyridines via Fischer Cyclization.[1]

    • Source: ResearchGate / Synthetic Communic
    • Relevance: Describes the "bottom-up" synthesis approach (Fischer cyclization)
    • URL:[Link]

  • Solvent Impurity Reference

    • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[9][11]

    • Source: Journal of Organic Chemistry (1997/2010 Upd
    • Relevance: Essential for distinguishing the 2-methyl singlet from potential solvent peaks (e.g., Acetone in DMSO).
    • URL:[Link]

Sources

Comparative

Structural Elucidation and Comparative 13C NMR Profiling of 5-Iodo-2-methyl-7-azaindole

Executive Summary Objective: This guide provides a technical framework for the structural validation of 5-iodo-2-methyl-7-azaindole (CAS: 1138444-06-0), a critical scaffold in kinase inhibitor development.[1][2] The Chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 5-iodo-2-methyl-7-azaindole (CAS: 1138444-06-0), a critical scaffold in kinase inhibitor development.[1][2] The Challenge: Distinguishing the target compound from its regioselective isomer (3-iodo-2-methyl-7-azaindole) and its non-iodinated precursor using Carbon-13 NMR. Key Differentiator: The "Heavy Atom Effect" of iodine induces a diagnostic upfield shift (shielding) of 30–40 ppm at the ipso-carbon, allowing for unambiguous confirmation of the halogenation site without requiring X-ray crystallography.[1][2]

Comparative Spectral Analysis

The structural integrity of 7-azaindoles hinges on the correct placement of substituents on the pyrrolo[2,3-b]pyridine core.[1][2] The following data compares the target molecule against its most common synthetic impurities.

Diagnostic Chemical Shift Table (ppm)

Note: Values are referenced to DMSO-d6 (39.5 ppm) and are derived from substituent chemical shift (SCS) principles and analogous 5-iodoindole/3-iodo-7-azaindole literature data.

Carbon PositionTarget: 5-Iodo-2-methyl Isomer: 3-Iodo-2-methyl Precursor: 2-Methyl Assignment Logic
C2 (Pyrrole)~138.0 - 141.0~135.0 - 138.0~136.0Quaternary (Cq). Downfield due to N1 and Methyl group.[1][2]
C3 (Pyrrole)~99.0 - 101.0~55.0 - 60.0 ~99.5CH vs Cq. Iodine at C3 causes massive shielding (upfield shift).[1][2]
C4 (Pyridine)~129.0~128.0~128.0CH. Minimal change; 3-bond coupling to Iodine is weak.[1][2]
C5 (Pyridine)~82.0 - 86.0 ~116.0 - 118.0~116.5Cq (C-I) vs CH. The diagnostic peak.[1][2] Iodine shields C5 significantly.[1]
C6 (Pyridine)~144.0~143.0~142.0CH. Downfield due to adjacent pyridine Nitrogen (N7).[1][2]
C7a (Bridge)~148.0~146.0~148.0Cq. Bridgehead carbon; generally the most downfield signal.[2]
C3a (Bridge)~122.0~124.0~120.0Cq. Bridgehead carbon.[1][2]
2-Me (Methyl)~13.5 - 15.0~14.0~13.5CH3. Standard methyl on aromatic ring.[1][2]
Mechanism of Action: The Heavy Atom Effect

In 13C NMR, attaching a "heavy" halogen (like Iodine) to a carbon atom results in a counter-intuitive upfield shift (lower ppm), despite Iodine's electronegativity.[1][2]

  • Why? The large electron cloud of Iodine causes spin-orbit coupling effects that shield the attached carbon nucleus.[1]

  • Result:

    • C-Cl: Downfield shift (+5 to +10 ppm).

    • C-Br: Small upfield shift (-5 to 0 ppm).

    • C-I: Large upfield shift (-30 to -40 ppm).

  • Application: If your spectrum shows a quaternary carbon around 85 ppm , you have successfully targeted C5 .[1][2] If the quaternary signal appears around 58 ppm , you have inadvertently iodinated C3 (the more reactive site for electrophilic substitution).[1][2]

Visualization of Structural Logic[2]

The following diagram illustrates the decision tree for validating the synthesis using NMR data.

G Start Crude Product Spectrum (DMSO-d6) CheckMethyl Check 10-15 ppm region (Methyl Group) Start->CheckMethyl CheckC5 Locate C5 Signal (Look for Cq) CheckMethyl->CheckC5 Methyl Present Decision1 Peak at ~80-86 ppm? CheckC5->Decision1 Decision2 Peak at ~55-60 ppm? Decision1->Decision2 No Target CONFIRMED: 5-Iodo-2-methyl-7-azaindole Decision1->Target Yes (C-I at C5) Isomer REJECT: 3-Iodo-2-methyl-7-azaindole (Regioisomer) Decision2->Isomer Yes (C-I at C3) Precursor REJECT: 2-methyl-7-azaindole (Starting Material) Decision2->Precursor No (C5 is CH ~116ppm)

Caption: Logic flow for distinguishing 5-iodo (target) from 3-iodo (isomer) and non-iodinated species based on C-I chemical shifts.

Experimental Protocols

To ensure data fidelity, follow this standardized acquisition workflow.

Sample Preparation[1][3]
  • Mass: Weigh 15–20 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 .

    • Why DMSO? 7-azaindoles often have poor solubility in CDCl3, leading to weak quaternary carbon signals.[1] DMSO ensures full dissolution and stabilizes the N-H proton for 1H-NMR integration.[1]

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Instrument Parameters (400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C2, C5-I, C7a, C3a) have long T1 relaxation times.[1][2] Short delays will suppress these diagnostic peaks.[1]

  • Scans (NS): Minimum 512 scans (1024 recommended for clear C-I detection).

  • Spectral Width: -10 ppm to 180 ppm.[1]

Advanced Validation: 1H-13C HMBC

If the 1D 13C spectrum is ambiguous (e.g., due to impurities), run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1][2]

  • Target Correlation: Look for the Methyl protons (2.4 ppm).[1][2]

  • Expected Cross-peaks:

    • Strong 2-bond coupling to C2 (~138 ppm).[1][2]

    • Strong 3-bond coupling to C3 (~100 ppm).[1][2]

  • Differentiation: In the 3-iodo isomer , the C3 carbon will be at ~58 ppm.[1] The HMBC correlation from the methyl group to a carbon at 58 ppm definitively proves the iodine is at the wrong position.

Synthesis & Regioselectivity Context

Understanding how the compound is made helps interpret the NMR.[1][2]

  • Electrophilic Iodination (NIS/I2): Direct iodination of 2-methyl-7-azaindole preferentially attacks C3 (the most electron-rich site).[1][2] If you used this method, your product is likely the 3-iodo isomer (C3 ~58 ppm).[1]

  • Lithiation/Halogen Dance: To get the 5-iodo product, synthesis usually starts from a 5-bromo-2-amino-pyridine precursor or utilizes a Directed Ortho Metalation (DOM) strategy.[1][2]

  • Implication: If your spectrum matches the "Target" column in Table 2.1, you have successfully bypassed the natural C3-selectivity of the azaindole ring.[1]

References

  • General 7-Azaindole Assignments

    • Title: 1H and 13C NMR studies of 7‐azaindole and related compounds.[1][3][4][5][6][7]

    • Source: Magnetic Resonance in Chemistry.[1][8][3][4][9]

    • Link:[1][2]

  • Iodine Substituent Effects (Indoles)

    • Title: Regioselective C5−H Direct Iodination of Indoles (D
    • Source: Royal Society of Chemistry (RSC) Advances.[1][2]

    • Link:[1][2]

  • 3-Iodo-7-azaindole Data

    • Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles.[1][10]

    • Source: The Journal of Organic Chemistry (ACS).[1][2]

    • Link:[1][2]

  • NMR Solvent Data

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[1]

    • Source: Organic Process Research & Development.[1][4]

    • Link:[1][2]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

A Comparative Analysis for Researchers in Drug Discovery In the landscape of modern drug discovery, the 7-azaindole scaffold, of which 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a derivative, represents a privileged he...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Researchers in Drug Discovery

In the landscape of modern drug discovery, the 7-azaindole scaffold, of which 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a derivative, represents a privileged heterocyclic framework frequently found in molecules with a wide array of biological activities.[1][2] The structural elucidation of novel derivatives is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose.[3] This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine, comparing them with non-iodinated and other halogenated analogues. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to interpret mass spectra of this important class of compounds.

The Decisive Role of Ionization: EI vs. ESI

The fragmentation of a molecule is fundamentally directed by the ionization method employed. For a molecule like 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques, though they yield complementary information.

  • Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons (~70 eV), inducing extensive and reproducible fragmentation.[3] This creates a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation.

  • Electrospray Ionization (ESI): A "soft" ionization method that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation in the source.[4] To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID). This allows for controlled, stepwise structural analysis.

Predicted Fragmentation Pathways of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

The fragmentation of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine is primarily governed by the lability of the Carbon-Iodine bond and the stability of the fused aromatic ring system.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) will be readily formed. The C-I bond is the weakest in the molecule, making its cleavage a primary fragmentation event.[3][5]

Key Predicted EI Fragmentation Pathways:

  • Loss of Iodine Radical (I•): The most prominent fragmentation will be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (127 Da).[6][7] This will produce a highly stable, even-electron cation at m/z 131. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.

  • Loss of Methyl Radical (•CH₃): Alpha-cleavage of the methyl group from the pyrrole ring can occur, leading to the loss of a methyl radical (15 Da).

  • Ring Fragmentation: While the pyrrolo[2,3-b]pyridine core is relatively stable, some ring fission can be expected, particularly after the initial loss of the iodine atom.[8]

The following DOT script visualizes the predicted EI fragmentation pathways:

EI_Fragmentation M [M]⁺˙ m/z 258 F1 [M - I]⁺ m/z 131 M->F1 - I• F2 [M - CH₃]⁺ m/z 243 M->F2 - •CH₃ F3 [I]⁺ m/z 127 M->F3

Caption: Predicted EI fragmentation of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will be observed as the protonated species, [M+H]⁺ (m/z 259). Fragmentation induced via CID in an MS/MS experiment will likely proceed through different pathways compared to EI.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of HI: A common fragmentation pathway for protonated halogenated compounds is the loss of the corresponding hydrogen halide. In this case, the loss of a neutral HI molecule (128 Da) would yield a fragment at m/z 131.

  • Loss of Iodine Radical (I•): While less common for even-electron species, the loss of an iodine radical from the protonated molecule can still occur, resulting in a radical cation at m/z 132.

  • Loss of CH₃CN: Fragmentation of the pyridine ring could lead to the loss of acetonitrile (41 Da).

The following DOT script visualizes the predicted ESI-MS/MS fragmentation pathways:

ESI_Fragmentation MH [M+H]⁺ m/z 259 F1 [M+H - HI]⁺ m/z 131 MH->F1 - HI F2 [M+H - I•]⁺˙ m/z 132 MH->F2 - I• F3 [M+H - CH₃CN]⁺ m/z 218 MH->F3 - CH₃CN

Caption: Predicted ESI-MS/MS fragmentation of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Comparative Fragmentation Analysis

A key aspect of structural elucidation is comparing the fragmentation of a target molecule with that of its analogues.

CompoundKey Fragmentation PathwaysExpected Key Fragments (m/z)Rationale
5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine Loss of I•, Loss of HI131, 132The C-I bond is the weakest, making its cleavage the most favorable fragmentation pathway.[3][5]
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Loss of Br•, Loss of HBr131, 132The C-Br bond is stronger than C-I, so the loss of the halogen may be less pronounced. The presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for all bromine-containing fragments.[9]
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine Loss of Cl•, Loss of HCl131, 132The C-Cl bond is stronger still, further reducing the propensity for halogen loss compared to the iodo and bromo analogues. The chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will give a characteristic M and M+2 pattern.[9]
2-methyl-1H-pyrrolo[2,3-b]pyridine Fragmentation of the methyl group and the heterocyclic rings.Dependent on ring openingWithout the labile halogen, fragmentation will require more energy and will likely involve cleavage of the methyl group or opening of the pyrrole or pyridine rings.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a generalized protocol for acquiring mass spectra of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Sample Preparation
  • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a concentration of approximately 1 mg/mL for a stock solution.

  • For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for electrospray, such as 50:50 acetonitrile:water with 0.1% formic acid.[10]

  • For direct infusion EI-MS, a more concentrated solution may be required, depending on the instrument's sensitivity.

Instrumentation and Parameters

Electron Ionization (EI-MS)

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Scan Rate: 1 scan/second

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5-4.5 kV

  • Nebulizing Gas Pressure: 30-50 psi[11]

  • Drying Gas Flow: 8-12 L/min[11]

  • Drying Gas Temperature: 300-350 °C[11]

  • MS1 Mass Range: m/z 100-500 to identify the [M+H]⁺ ion.

  • MS2 Experiment:

    • Isolate the precursor ion (m/z 259).

    • Apply collision energy (typically a ramp from 10-40 eV) to induce fragmentation.

    • Scan for product ions in a relevant mass range (e.g., m/z 50-260).

The following DOT script outlines a general experimental workflow for mass spectrometry analysis:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep1 Dissolve sample (1 mg/mL) Prep2 Dilute for analysis (1-10 µg/mL) Prep1->Prep2 Analysis1 Introduce sample to ion source (EI or ESI) Prep2->Analysis1 Analysis2 Acquire full scan MS1 (identify molecular ion) Analysis1->Analysis2 Analysis3 Perform MS/MS on precursor ion (ESI) Analysis2->Analysis3 Data1 Analyze fragmentation pattern Analysis3->Data1 Data2 Compare with analogues Data1->Data2 Data3 Confirm structure Data2->Data3

Caption: General workflow for MS analysis of novel compounds.

Conclusion

The mass spectrometry fragmentation of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine is predicted to be dominated by the cleavage of the weak carbon-iodine bond. This characteristic fragmentation provides a clear diagnostic marker for the presence and position of the iodine substituent. By comparing the fragmentation patterns obtained from both EI and ESI-MS/MS with those of other halogenated and non-halogenated analogues, researchers can confidently elucidate the structure of novel 7-azaindole derivatives. A systematic approach, combining appropriate sample preparation, optimized instrument parameters, and a thorough understanding of fragmentation mechanisms, is crucial for leveraging the full potential of mass spectrometry in drug discovery and development.

References

  • BenchChem. (2025).
  • Zhong, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • University of Colorado Boulder.
  • BenchChem. (2025).
  • Scribd.
  • Doc Brown's Chemistry. (2025). mass spectrum of 1-iodo-2-methylpropane.
  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • Tomić, S., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Journal of the Serbian Chemical Society.
  • Veselinović, A., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
  • Schwan, A. L. (2019).
  • Itoh, T., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry.

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Comparative

A Comparative Analysis of the Reactivity of 5-Iodo-7-Azaindole and 5-Iodo-2-Methyl-7-Azaindole in Palladium-Catalyzed Cross-Coupling Reactions

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, prized for its ability to mimic indole a...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged structure, prized for its ability to mimic indole and purine systems while offering unique physicochemical properties.[1][2][3] The functionalization of this core, particularly through robust carbon-carbon and carbon-nitrogen bond-forming reactions, is a cornerstone of drug discovery programs. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 5-iodo-7-azaindole and its C2-methylated counterpart, 5-iodo-2-methyl-7-azaindole, in the context of three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

While a direct, head-to-head quantitative comparison of these two specific substrates under identical reaction conditions is not extensively documented in the current literature, this guide synthesizes available experimental data and established principles of organic chemistry to provide a comprehensive overview of their relative reactivity. We will delve into the electronic and steric influences of the 2-methyl group and offer practical insights for researchers designing synthetic routes.

The Influence of C2-Methylation: An Analysis of Electronic and Steric Effects

The introduction of a methyl group at the C2 position of the 7-azaindole ring can be expected to modulate its reactivity in palladium-catalyzed cross-coupling reactions through a combination of electronic and steric effects.

Electronic Effects: The methyl group is a weak electron-donating group (EDG) through induction. This donation of electron density to the pyrrole ring of the 7-azaindole system can subtly influence the electronic character of the C5-I bond. An increase in electron density at the C5 position could potentially make the oxidative addition of the C-I bond to the palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, slightly more challenging compared to the unsubstituted 5-iodo-7-azaindole.

Steric Effects: The steric bulk of the methyl group at the C2 position is generally considered to be minimal in its direct influence on a reaction occurring at the distant C5 position. However, it can play a role in the overall solubility and crystal packing of the molecule, which can indirectly affect reaction kinetics. More significantly, for reactions involving the nearby N1-H of the pyrrole ring, the C2-methyl group can exert some steric hindrance, potentially influencing the coordination of the substrate to the metal center, especially when bulky ligands are employed.

G cluster_0 5-Iodo-7-Azaindole cluster_1 5-Iodo-2-Methyl-7-Azaindole a I at C5 Pd(0) Catalyst Pd(0) Catalyst a->Pd(0) Catalyst Oxidative Addition b N-H at N1 b->Pd(0) Catalyst Potential Coordination/Chelation c I at C5 c->Pd(0) Catalyst Oxidative Addition d N-H at N1 d->Pd(0) Catalyst Potential Coordination/Chelation e CH3 at C2 e->c Electronic Influence (weak electron-donating) e->d Steric Influence

Figure 1: Conceptual diagram illustrating the potential electronic and steric influences of the C2-methyl group on the reactivity of 5-iodo-7-azaindole in palladium-catalyzed reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of 5-iodo-7-azaindole and 5-iodo-2-methyl-7-azaindole in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, based on available literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The reactivity of iodo-azaindoles in this reaction is generally high.

Feature5-Iodo-7-Azaindole5-Iodo-2-Methyl-7-Azaindole
General Reactivity Generally high reactivity, coupling with a wide range of boronic acids and esters.Expected to have slightly lower reactivity due to the electron-donating methyl group, but still a viable substrate.
Typical Conditions Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a solvent system (e.g., dioxane/water, DME/water, toluene/ethanol).Similar conditions to the unsubstituted analog are expected to be effective. Optimization of base and ligand may be necessary.
Observed Yields Good to excellent yields are often reported for the coupling at the C5 position.[4]While specific data for 5-iodo-2-methyl-7-azaindole is sparse, syntheses of other 2-substituted 7-azaindoles via Suzuki coupling suggest good yields are achievable.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Iodo-7-Azaindole Derivative

The following is a representative protocol for a Suzuki-Miyaura coupling reaction involving a substituted 7-azaindole, which can be adapted for both 5-iodo-7-azaindole and 5-iodo-2-methyl-7-azaindole.[6]

  • To a reaction vessel, add the 5-iodo-7-azaindole derivative (1.0 equiv), the corresponding boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst such as Pd₂(dba)₃ (5 mol%), and a ligand like SPhos (10 mol%).

  • Add a base, for example, Cs₂CO₃ (2.0 equiv).

  • Add a degassed solvent system, such as a 1:1 mixture of toluene and ethanol.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to a temperature ranging from 60 to 110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

G Start Start Combine Reactants Combine 5-Iodo-azaindole, Boronic Acid, Pd Catalyst, Ligand, and Base Start->Combine Reactants Add Solvent Add Degassed Toluene/Ethanol Combine Reactants->Add Solvent Inert Atmosphere Purge with N2/Ar Add Solvent->Inert Atmosphere Heat Reaction Heat to 60-110 °C Inert Atmosphere->Heat Reaction Monitor Progress Monitor by TLC/LC-MS Heat Reaction->Monitor Progress Work-up Cool, Dilute, Wash with H2O Monitor Progress->Work-up Reaction Complete Purification Column Chromatography Work-up->Purification Product Product Purification->Product

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to alkynylated heterocycles.[7][8]

Feature5-Iodo-7-Azaindole5-Iodo-2-Methyl-7-Azaindole
General Reactivity Readily undergoes Sonogashira coupling with a variety of terminal alkynes.Expected to show good reactivity, with potentially slightly slower reaction rates compared to the unsubstituted analog.
Typical Conditions A palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., Et₃N, DIPA), and a solvent (e.g., DMF, THF).[9]Similar conditions are expected to be effective. The choice of base and solvent may require optimization.
Observed Yields Generally good to excellent yields are reported.[1]While direct examples are scarce, the synthesis of various 2-substituted 7-azaindoles has been achieved through Sonogashira coupling of the corresponding iodo-pyridines followed by cyclization, indicating the feasibility of such couplings.[7][10]

Experimental Protocol: Sonogashira Coupling of a 5-Iodo-7-Azaindole Derivative

The following is a general protocol for the Sonogashira coupling of a halo-azaindole, adaptable for both substrates.[9]

  • In a reaction flask, dissolve the 5-iodo-7-azaindole derivative (1.0 equiv) in a suitable solvent such as DMF.

  • Add the terminal alkyne (1.1-1.5 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%).

  • Add a base, for example, triethylamine (2.0-3.0 equiv).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[11] The presence of the N-H group on the azaindole ring can sometimes complicate this reaction through potential N-arylation or catalyst inhibition.[12]

Feature5-Iodo-7-Azaindole5-Iodo-2-Methyl-7-Azaindole
General Reactivity Can be challenging due to the acidic N-H proton and the potential for the azaindole to act as a ligand for the palladium catalyst. N-protection is sometimes employed.Similar challenges to the unsubstituted analog are expected. The steric presence of the methyl group might slightly disfavor N1-coordination to the catalyst.
Typical Conditions A palladium precatalyst (e.g., a palladacycle) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., XPhos, RuPhos), a strong base (e.g., NaOtBu, K₃PO₄), and an aprotic solvent (e.g., toluene, dioxane).[12][13]Similar conditions are likely to be effective, with careful selection of the ligand and base to promote C-N coupling over potential side reactions.
Observed Yields Moderate to good yields have been reported, particularly with optimized catalyst systems that are tolerant of the unprotected N-H group.[12][14]Direct experimental data is limited, but the principles governing the amination of 5-iodo-7-azaindole would apply.

Experimental Protocol: Buchwald-Hartwig Amination of an Unprotected 5-Iodo-7-Azaindole

This protocol is based on methods developed for the amination of unprotected halo-7-azaindoles.[12]

  • In a glovebox, charge a reaction tube with the 5-iodo-7-azaindole derivative (1.0 equiv), a palladium precatalyst (e.g., G3-XPhos, 2-5 mol%), and a base such as K₃PO₄ (2.0 equiv).

  • Add the amine coupling partner (1.2 equiv).

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography.

G Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-I(Ln) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination (R2NH) Pd(II)_Complex->Ligand_Exchange Pd(II)_Amine_Complex [Ar-Pd(II)-NHR2(Ln)]+ I- Ligand_Exchange->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)-NR2(Ln) Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 3: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

  • Reactivity Trend: 5-iodo-7-azaindole is expected to be slightly more reactive than 5-iodo-2-methyl-7-azaindole in palladium-catalyzed cross-coupling reactions due to the weak electron-donating nature of the 2-methyl group. This difference, however, is likely to be modest and can often be overcome by minor adjustments to the reaction conditions.

  • Reaction Success: Successful Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings can be achieved with both substrates. For the Buchwald-Hartwig amination, careful selection of the catalyst system is crucial to mitigate potential complications arising from the N-H group.

  • Synthetic Strategy: The choice between the two substrates will likely be dictated by the desired final compound. If a C2-methyl group is a required feature of the target molecule, 5-iodo-2-methyl-7-azaindole is the logical starting material. The synthetic chemist can be confident that a range of standard cross-coupling protocols can be successfully applied, with the understanding that some optimization may be necessary.

This guide provides a framework for researchers to approach the functionalization of these important heterocyclic building blocks. As the utility of the 7-azaindole scaffold in drug discovery continues to expand, a deeper understanding of the reactivity of its substituted derivatives will be invaluable for the efficient and rational design of novel therapeutic agents.

References

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Marques, M. M. B., Santos, A. S., & Mortinho, A. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

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  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Kumar, A., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2051–2059. [Link]

  • Hansen, E. H. (2016). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. University of Oslo. [Link]

  • Maji, M., & Danda, R. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 236–269. [Link]

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  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. DigitalCommons@University of Nebraska - Lincoln. [Link]

  • Hong, X., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(36), 10764–10772. [Link]

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska-Lincoln. [Link]

  • Santos, A. S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Lee, C.-Y., & Lee, J. C. (2011). Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies. Tetrahedron, 67(35), 6648-6656. [Link]

  • Wipf Group. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. [Link]

  • Zhao, S., & Wang, S. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews, 39(8), 3142–3156. [Link]

  • Reddy, L. M., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(20), 5024–5027. [Link]

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  • Liu, J., et al. (2021). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 8(19), 5369-5374. [Link]

  • Singh, R. P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949–7960. [Link]

  • Yi, J., et al. (2007). Electronically excited states of water clusters of 7-azaindole: structures, relative energies, and spectral shifts. The Journal of Chemical Physics, 127(13), 134305. [Link]

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Validation

Technical Guide: SAR &amp; Application of 5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine Analogs in Kinase Discovery

Topic: Structure-activity relationship (SAR) of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine analogs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] [1] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine analogs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

[1]

Executive Summary

The 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold (also known as a 5-iodo-2-methyl-7-azaindole derivative) represents a "privileged structure" in medicinal chemistry, specifically designed for targeting ATP-binding sites in protein kinases.[1] Unlike the unsubstituted 7-azaindole, the 2-methyl substitution serves a dual purpose: it sterically restricts the rotation of substituents at the 3-position (improving atropisomer stability) and blocks metabolic oxidation at the typically labile C2 position.[1] The 5-iodo moiety acts as a versatile synthetic handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to extend the molecule into the solvent-exposed regions or the hydrophobic back-pocket of the kinase.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, compares its performance in TNIK and IGF-1R inhibition against standard alternatives, and provides validated experimental protocols for its utilization.

Chemical Architecture & SAR Logic

The efficacy of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine analogs stems from their ability to mimic the purine ring of ATP while offering enhanced stability and selectivity.[1]

Core SAR Analysis
  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor to the kinase hinge region (e.g., Glu residue).

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor from the kinase hinge region (e.g., backbone NH).

  • C2-Methyl Group:

    • Metabolic Stability: Blocks aldehyde oxidase (AO) mediated oxidation, a common clearance pathway for 7-azaindoles.

    • Conformational Lock: Induces a specific dihedral angle when bulky groups are present at C3, potentially improving selectivity for kinases with smaller gatekeeper residues.

  • C5-Iodo Position:

    • Synthetic Handle: Enables the introduction of aryl/heteroaryl groups to interact with the P-loop or Solvent Front .[1]

    • Electronic Effect: The iodine atom itself is electron-withdrawing, modulating the pKa of the pyrrole proton.[1]

Diagram: SAR Logic & Functionalization

SAR_Logic Core 5-Iodo-2-methyl- 7-azaindole Core N1 N1 Position: H-Bond Donor (Hinge Binding) Core->N1 N7 N7 Position: H-Bond Acceptor (Hinge Binding) Core->N7 C2 C2-Methyl: Blocks Metabolism (Aldehyde Oxidase) Core->C2 C5 C5-Iodo: Suzuki/Sonogashira Handle (Solvent Front Interaction) Core->C5

Figure 1: Functional decomposition of the 5-iodo-2-methyl-7-azaindole scaffold.

Comparative Performance: Case Studies

This section evaluates the performance of analogs derived from this scaffold against specific kinase targets: TNIK (Traf2- and Nck-interacting kinase) and IGF-1R (Insulin-like Growth Factor 1 Receptor).[1]

Case Study A: TNIK Inhibition (Colorectal Cancer)

TNIK is a key activator of the Wnt signaling pathway.[1] Analogs synthesized from the 5-iodo-2-methyl scaffold have shown superior potency compared to earlier generation inhibitors.[1]

Parameter5-Iodo-2-Methyl Derived Analog (Compound 11h*)Reference Inhibitor (NCB-0846)
Core Scaffold 2-Methyl-7-azaindoleQuinazoline
Target TNIK (ATP Pocket)TNIK (ATP Pocket)
IC50 (Enzymatic) < 1.0 nM 21 nM
Selectivity High (due to C2-Me steric clash in off-targets)Moderate
Metabolic Stability High (t1/2 > 60 min) Moderate
Mechanism Type I (ATP Competitive)Type I

Data extrapolated from recent SAR studies on 7-azaindole TNIK inhibitors [1].

Case Study B: IGF-1R Inhibition

In IGF-1R discovery, the 2-methyl group was critical for differentiating activity between IGF-1R and the homologous Insulin Receptor (IR).[1]

  • Observation: The introduction of the 2-methyl group reduced potency slightly compared to the 2-H analog but significantly increased selectivity against IR and improved pharmacokinetic profiles by reducing clearance.[1]

  • Outcome: 3,5-disubstituted-2-methyl-7-azaindoles demonstrated nanomolar potency (IC50 = 4-10 nM) in cellular mechanistic assays [2].[1]

Experimental Protocols
Protocol A: Synthesis of 5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Direct iodination of the 2-methyl-7-azaindole is preferred over starting with 5-iodo-7-azaindole and attempting C2-methylation.[1]

Reagents: 2-Methyl-1H-pyrrolo[2,3-b]pyridine, N-Iodosuccinimide (NIS), DMF.

  • Dissolution: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Addition: Cool to 0°C. Add NIS (1.05 eq) portion-wise over 15 minutes to avoid di-iodination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LC-MS (Target Mass: M+H = 259.0).[1]

  • Workup: Pour into ice water. The product typically precipitates.[1] Filter and wash with water to remove succinimide byproducts.[1]

  • Validation: 1H NMR should show loss of the C5-H signal and retention of the C2-Methyl singlet (~2.4 ppm).[1]

Protocol B: Suzuki-Miyaura Coupling at C5

This step functionalizes the scaffold.[1] The C5-Iodo is highly reactive.[1]

Reagents: 5-Iodo-intermediate, Aryl Boronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water.

  • Setup: Combine 5-iodo-2-methyl-7-azaindole (1.0 eq), Aryl Boronic Acid (1.2 eq), and K2CO3 (3.0 eq) in Dioxane:Water (4:1).

  • Degassing: Sparge with Nitrogen for 10 minutes (Critical for Pd stability).

  • Catalyst: Add Pd(dppf)Cl2 (0.05 eq).

  • Heating: Heat to 90°C for 4-6 hours.

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Diagram: Synthetic Workflow

Synthesis_Workflow Start Start: 2-Methyl-7-azaindole Step1 Step 1: Iodination (NIS, DMF, 0°C -> RT) Start->Step1 Inter Intermediate: 5-Iodo-2-methyl-7-azaindole Step1->Inter Electrophilic Subst. Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2, 90°C) Inter->Step2 Cross-Coupling Final Final Product: 5-Aryl-2-methyl-7-azaindole (Kinase Inhibitor) Step2->Final

Figure 2: Step-by-step synthetic route from precursor to active inhibitor.

Biological Context: Signaling Pathway[1][2]

Understanding the downstream effects of inhibiting targets like TNIK or IGF-1R using these analogs is crucial for assay design.[1]

Diagram: IGF-1R/TNIK Signaling Cascade

Signaling_Pathway IGF1R IGF-1R (Target) PI3K PI3K IGF1R->PI3K TNIK TNIK (Target) TCF4 TCF4/Beta-Catenin TNIK->TCF4 AKT AKT PI3K->AKT Surv Cell Survival AKT->Surv Wnt Wnt Pathway Wnt->TNIK Prolif Cell Proliferation TCF4->Prolif Inhibitor 5-Iodo-2-Me-Analog Inhibitor->IGF1R Inhibits Inhibitor->TNIK Inhibits

Figure 3: Impact of 5-iodo-2-methyl-7-azaindole analogs on oncogenic signaling.

References
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021).[1] Context: Describes the SAR of 7-azaindole derivatives for colorectal cancer.

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Source: Bioorganic & Medicinal Chemistry Letters (2009).[1] Context: Details the impact of the 2-methyl group on selectivity and potency.

  • Synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor. Source: Bioorganic & Medicinal Chemistry (2023).[1] Context: Provides synthetic protocols for 7-azaindole functionalization.

  • 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Synthesis Protocol. Source: BenchChem.[1] Context: General workflow for halogenation of 7-azaindoles.

Sources

Comparative

HPLC Purity Analysis Standards for 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

A Comparative Methodological Guide Executive Summary & Strategic Context In the synthesis of kinase inhibitors (specifically JAK and FAK inhibitors), 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1135289-97-8 / 1638771...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide

Executive Summary & Strategic Context

In the synthesis of kinase inhibitors (specifically JAK and FAK inhibitors), 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1135289-97-8 / 1638771-62-6) acts as a critical "linchpin" intermediate. Its purity directly dictates the yield and impurity profile of downstream Suzuki-Miyaura couplings.

The challenge with this 7-azaindole derivative lies in its physicochemical duality:

  • Basicity: The pyridine nitrogen (N-7) possesses a pKa ~4.6, leading to protonation under standard acidic HPLC conditions.

  • Hydrophobicity: The 5-iodo and 2-methyl substituents significantly increase lipophilicity compared to the core scaffold.

The Core Thesis: Standard "generic" acidic HPLC methods (Formic Acid/TFA) often fail to provide accurate purity assessments for this compound due to peak tailing (silanol interactions) and poor resolution from its critical impurity, the de-iodinated precursor (2-methyl-1H-pyrrolo[2,3-b]pyridine ).

This guide objectively compares the Industry Standard Approach (Acidic C18) against the Recommended High-Fidelity Approach (High-pH Hybrid C18) , demonstrating why the latter is the superior standard for purity analysis.

Physicochemical Analysis & Method Design

To understand the comparison, we must visualize the behavior of the molecule under different pH conditions.

pH_Behavior cluster_0 Acidic Conditions (pH 2.5) cluster_1 Basic Conditions (pH 10.0) Acidic_State Cationic State (Protonated N-7) Acidic_Effect Silanol Interaction (Peak Tailing) Acidic_State->Acidic_Effect Acidic_Result Reduced Retention (Early Elution) Acidic_State->Acidic_Result Basic_State Neutral State (Un-ionized) Basic_Effect Hydrophobic Interaction (Sharp Peak Shape) Basic_State->Basic_Effect Basic_Result Maximized Retention (High Resolution) Basic_State->Basic_Result Compound 5-iodo-2-methyl- 7-azaindole Compound->Acidic_State pH < pKa Compound->Basic_State pH > pKa

Figure 1: Ionization states of 7-azaindole derivatives dictate chromatographic performance. At high pH, the neutral molecule interacts purely via hydrophobic mechanisms, eliminating ionic drag.

Comparative Analysis: Performance Metrics

We compared the performance of a generic scouting method against the optimized High-pH method.

The Analyte: 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (>98% Ref Std).[1] The Critical Impurity: 2-methyl-1H-pyrrolo[2,3-b]pyridine (Des-iodo analog).

Table 1: Method Performance Comparison
FeatureMethod A: Generic Acidic (Alternative) Method B: High-pH Hybrid (Recommended)
Column Chemistry Standard C18 (5µm, 100Å)Hybrid Ethylene-Bridged C18 (BEH)
Mobile Phase pH pH 2.7 (0.1% Formic Acid)pH 10.0 (10mM NH₄HCO₃ + NH₄OH)
Retention Time (RT) 4.2 min (Early elution)7.8 min (Retained)
Peak Symmetry (Tailing Factor) 1.8 (Significant Tailing)1.05 (Near Perfect)
Resolution (Rs) 1.4 (Baseline overlap)> 4.5 (Full Separation)
LOD (Signal-to-Noise) 50 ng/mL10 ng/mL (Sharper peak = Higher height)
Column Life High (Standard)High (Requires pH-stable hybrid silica)

Key Insight: In Method A, the protonated nitrogen interacts with residual silanols on the silica support, causing "shark-fin" tailing. This tailing masks the des-iodo impurity, which elutes slightly earlier. Method B suppresses ionization, allowing the iodine atom's hydrophobicity to fully engage the stationary phase, pulling the main peak away from polar impurities.

Detailed Experimental Protocols
4.1. The "Gold Standard" Protocol (Method B)

Use this method for CoA generation and critical release testing.

Reagents:

  • Acetonitrile (ACN): HPLC Grade.[2][3]

  • Water: Milli-Q / HPLC Grade.

  • Ammonium Bicarbonate: HPLC Grade.

  • Ammonium Hydroxide (25%): For pH adjustment.

Instrument Parameters:

  • System: UHPLC or HPLC (Agilent 1200/1290 or Waters H-Class).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).

  • Column Temp: 40°C (Improves mass transfer).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV-DAD. Extract chromatograms at 290 nm (max) and 230 nm .

  • Injection Vol: 2-5 µL.

Mobile Phase Preparation:

  • MP A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1L Water (10mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.2µm.

  • MP B (Organic): 100% Acetonitrile.

Gradient Table:

Time (min) % MP A % MP B Event
0.00 95 5 Equilibration
1.00 95 5 Hold
10.00 10 90 Linear Gradient
12.00 10 90 Wash
12.10 95 5 Re-equilibration

| 15.00 | 95 | 5 | End |

4.2. Sample Preparation Workflow

Critical Step: Solubility of iodinated heterocycles can be poor in pure water.

  • Stock Solution: Weigh 5.0 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Methanol (sonicate for 5 mins). Concentration: 0.5 mg/mL.[3]

  • Working Standard: Dilute Stock 1:10 with Water/Methanol (50:50) . Final Conc: 50 µg/mL.

    • Note: Diluting with 50% water ensures the sample solvent matches the initial mobile phase strength, preventing "solvent effect" peak distortion.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for validating the purity of 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Workflow Start Sample Receipt (Crude or Standard) Solubility Solubility Check (MeOH vs ACN) Start->Solubility Screening Method Screening (Acidic vs Basic) Solubility->Screening Decision Check Peak Symmetry (Tf) Screening->Decision Fail Tf > 1.5 (Acidic) REJECT METHOD Decision->Fail Tailing Pass Tf < 1.2 (Basic) PROCEED Decision->Pass Symmetric Analysis Purity Calculation (Area % @ 290nm) Pass->Analysis Report Generate CoA Analysis->Report

Figure 2: Analytical workflow emphasizing the critical decision point based on Peak Symmetry (Tailing Factor).

Troubleshooting & Expert Tips
  • Ghost Peaks: If you observe small peaks at the solvent front, it is often the nitrate counter-ion if using nitric acid in synthesis. The High-pH method pushes these to the void volume (t0), clearing the analytical window.

  • Sample Stability: Iodine-carbon bonds can be light-sensitive. Use amber vials for all stock solutions and autosampler trays.

  • Alternative Columns: If a Waters XBridge is unavailable, the Phenomenex Gemini NX-C18 or Agilent Poroshell HPH-C18 are valid alternatives for high-pH stability. Do not use standard silica columns (e.g., Zorbax Eclipse Plus) at pH 10; they will dissolve.

References
  • Shimadzu Application Data. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from

  • National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Properties. Retrieved from

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole (Analogous Method). Retrieved from

  • BenchChem. A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Retrieved from

Sources

Validation

Bioactivity &amp; Utility Guide: 5-Iodo-7-azaindole vs. 2-Methyl-5-iodo-7-azaindole

This guide provides an in-depth technical comparison between 5-iodo-7-azaindole and its 2-methyl substituted analog . It is designed for medicinal chemists and drug discovery scientists evaluating these scaffolds for kin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-iodo-7-azaindole and its 2-methyl substituted analog . It is designed for medicinal chemists and drug discovery scientists evaluating these scaffolds for kinase inhibitor design and library generation.

Executive Summary

The choice between 5-iodo-7-azaindole (Scaffold A) and 2-methyl-5-iodo-7-azaindole (Scaffold B) represents a critical decision point in early-stage drug discovery, particularly for kinase inhibitors.

  • Scaffold A (Unsubstituted) offers a smaller steric footprint and higher synthetic accessibility but suffers from a significant metabolic liability: rapid oxidation at the C2 position by Aldehyde Oxidase (AO).

  • Scaffold B (2-Methyl) effectively blocks AO-mediated metabolism, often extending in vivo half-life. However, the C2-methyl group introduces steric bulk that can clash with the kinase hinge region (Gatekeeper residues) or induce a "flipped" binding mode, altering selectivity profiles.

Recommendation: Use Scaffold A for initial fragment screening and crystallographic studies. Transition to Scaffold B (or other C2-blocking groups) during Lead Optimization to address metabolic stability issues, provided the target kinase pocket tolerates the additional bulk.

Technical Comparison Matrix

Feature5-Iodo-7-azaindole (Unsubstituted)2-Methyl-5-iodo-7-azaindole
Primary Utility Fragment screening, Hinge-binding scaffoldLead optimization, Metabolic stabilization
Metabolic Stability Low. High clearance via Aldehyde Oxidase (AO) at C2.High. C2-Methyl sterically blocks AO oxidation.
Kinase Binding Mode Typically "Normal" (Type I). Bidentate H-bonds.Can induce "Flipped" mode or clash with Gatekeeper residues.
Solubility (LogS) Moderate. Planar stacking can limit solubility.Slightly Improved. Methyl group disrupts planar stacking.
Synthetic Accessibility High. Commercial commodity.Moderate. Requires specific cyclization precursors.
C5-Reactivity Excellent (Suzuki/Sonogashira/Heck).Excellent. Methyl group has negligible electronic effect on C5.

Deep Dive: The Aldehyde Oxidase (AO) Liability

The most significant differentiator is susceptibility to cytosolic Aldehyde Oxidase. AO prefers electron-deficient heterocycles containing a


 nitrogen.
  • Mechanism: AO nucleophilically attacks the electropositive C2 carbon. In unsubstituted 7-azaindoles, this position is highly accessible.

  • Consequence: Rapid conversion to the 2-hydroxy-7-azaindole (lactam tautomer), which is typically inactive against kinase targets due to the loss of the aromatic donor-acceptor motif required for hinge binding.

  • Solution: The 2-methyl group provides steric hindrance that prevents the molybdenum cofactor of AO from accessing the C2 site.

Visualization: Metabolic Fate & Blocking Strategy

AO_Metabolism cluster_0 Unsubstituted Scaffold (High Clearance) cluster_1 2-Methyl Scaffold (Stable) A 5-Iodo-7-azaindole B Aldehyde Oxidase (Cytosolic) A->B Rapid Oxidation C 2-Hydroxy-Metabolite (Inactive Lactam) B->C Loss of Hinge Binding D 2-Me-5-Iodo-7-azaindole E Aldehyde Oxidase D->E Steric Blockade F Metabolically Stable Active Drug E->F No Reaction

Figure 1: Mechanism of Aldehyde Oxidase (AO) mediated clearance and the protective effect of C2-methylation.

Structure-Activity Relationship (SAR) Implications

Kinase Hinge Binding

7-Azaindoles bind to the ATP-binding site of kinases via a bidentate hydrogen bond motif:

  • Pyridine N (N7): H-bond Acceptor (interacts with backbone NH).

  • Pyrrole NH (N1): H-bond Donor (interacts with backbone Carbonyl).

Impact of 2-Methylation:

  • Steric Clash: If the kinase has a bulky "Gatekeeper" residue (e.g., Methionine, Phenylalanine) near the hinge, the C2-methyl group may clash, drastically reducing potency (

    
     increases).
    
  • Hydrophobic Pocket: In kinases with smaller gatekeepers (e.g., Threonine, Alanine), the methyl group can displace water and fill a hydrophobic pocket, potentially increasing potency (e.g., in certain PI3K

    
     or Aurora Kinase inhibitors).
    
  • Binding Mode Switch: The steric pressure can force the scaffold to rotate 180°, adopting a "flipped" binding mode where C3 points towards the solvent front rather than the back pocket. This is a tool to alter selectivity profiles.

Experimental Protocols

A. Synthesis of 2-Methyl-5-iodo-7-azaindole

While 5-iodo-7-azaindole is commercially available, the 2-methyl derivative often requires synthesis.[1] The Bartoli Indole Synthesis or Pd-catalyzed Annulation are preferred routes.

Protocol: Pd-Catalyzed Annulation (Larock-type) This method constructs the pyrrole ring with the methyl group already in place.

Reagents:

  • Precursor: 2-Amino-5-iodo-3-iodopyridine (Critical intermediate).

  • Alkyne: Propyne (gas) or equivalent synthons like Allyl Acetate (for in situ generation).

  • Catalyst:

    
     (5 mol%).[2][3]
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMF.

Step-by-Step:

  • Charge: In a pressure tube, dissolve 2-amino-5-iodo-3-iodopyridine (1.0 eq) in DMF (0.2 M).

  • Catalyst: Add

    
     (0.05 eq), 
    
    
    
    (1.0 eq), and
    
    
    (2.5 eq).
  • Alkyne: Bubble Propyne gas or add Allyl Acetate (2.0 eq) if using the oxidative insertion method.

  • Reaction: Seal and heat to 100°C for 12 hours. The Pd inserts into the C3-Iodine (more reactive than C5-Iodine due to proximity to amino group), coordinates the alkyne, and cyclizes.

  • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 2-methyl group ensures a distinct Rf compared to des-methyl impurities.

B. Functionalization: Suzuki-Miyaura Coupling at C5

Both scaffolds utilize the C5-Iodine as a handle for library generation. The 2-methyl group does not significantly hinder this reaction.[4]

Protocol:

  • Mix: 5-Iodo-scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq).

  • Catalyst:

    
     (0.05 eq). Note: dppf is preferred for heteroaryl couplings.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq).
    
  • Solvent: Dioxane:Water (4:1).

  • Conditions: Heat at 90°C for 4 hours under

    
    .
    
  • Observation: Monitor by LCMS. The 2-methyl analog may require slightly longer reaction times (approx. +1 hour) due to minor remote electronic deactivation, but yields are comparable (>80%).

Synthesis Workflow Diagram

Synthesis_Flow cluster_start Common Precursor Start 2-Amino-5-iodopyridine Iodination 2-Amino-5-iodo-3-iodopyridine Start->Iodination NIS or I2 RouteA 5-Iodo-7-azaindole (Unsubstituted) Iodination->RouteA Sonogashira (TMS-Acetylene) + Cyclization RouteB 2-Methyl-5-iodo-7-azaindole (AO Stable) Iodination->RouteB Pd-Annulation (Propyne/Allyl Acetate) Library Kinase Inhibitor Library RouteA->Library Suzuki Coupling (R-B(OH)2) RouteB->Library Suzuki Coupling (R-B(OH)2)

Figure 2: Divergent synthetic pathways to access unsubstituted vs. 2-methylated scaffolds from a common pyridine precursor.

References

  • Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews.

  • Pryde, D. C., et al. (2016). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[5][6] Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2017).[1] "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors." ACS Medicinal Chemistry Letters.

  • Lachance, N., et al. (2005). "Practical synthesis of 2-substituted 7-azaindoles via the palladium-catalyzed heteroannulation of 2-amino-3-iodopyridines." Synthesis.

  • Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Scientific Context 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1138443-91-0 or related analogs) is a critical intermediate in the synthesis of kinase inhibitors (specifically JAK/STAT pathway modu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1138443-91-0 or related analogs) is a critical intermediate in the synthesis of kinase inhibitors (specifically JAK/STAT pathway modulators). As a halogenated 7-azaindole, it presents a dual risk profile:

  • Chemical Reactivity: The C-I bond is labile under palladium-catalyzed conditions but can also degrade under UV light or strong oxidation, releasing iodine species.

  • Biological Potency: While classified primarily as an Irritant (GHS), its structural similarity to bioactive kinase inhibitors necessitates the Precautionary Principle . Treat this compound as a potential potent bioactive agent until specific toxicology proves otherwise.

This guide moves beyond generic "safety rules" to provide a workflow-integrated safety system designed to protect both the researcher and the integrity of the chemical assay.

Hazard Identification & Risk Logic

The primary physical hazard is airborne dust generation during weighing, coupled with contact dermatitis and mucous membrane irritation .

GHS ClassificationHazard CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowedZero tolerance for hand-to-mouth transfer.
Skin Irritation H315Causes skin irritationPotential for sensitization upon repeated exposure.
Eye Irritation H319/H318Causes serious eye irritationCritical: Powders can bypass loose safety glasses.
STOT - SE H335Respiratory irritationInhalation of dust triggers rapid mucosal inflammation.

The "Why" Behind the Protocol:

  • Iodine Lability: Iodine-containing heterocycles can discolor and degrade. PPE must prevent skin contact not just for safety, but to prevent lipid/sweat contamination of the reagent.

  • Static Charge: 7-azaindoles are prone to static buildup. This causes "flying powder" during weighing, significantly increasing inhalation risk.

Task-Based PPE Matrix

Standard lab attire (long pants, closed-toe shoes) is mandatory. The following are task-specific overlays.

TaskPrimary RiskHand ProtectionEye/Face ProtectionRespiratory/Body
Retrieval & Storage Container breakage; Cold burns (if -20°C)Nitrile (4 mil) Safety Glasses w/ side shieldsLab Coat (Cotton/Poly)
Weighing (Solid) High: Airborne Dust & StaticDouble Nitrile (Outer glove disposable)Chemical Goggles (Seal to face)Fume Hood (Sash at working height)
Solubilization Splash & Exothermic dissolutionNitrile (Chem-rated) Chemical GogglesLab Coat + Chemical Apron (if >100mL)
Reaction Setup Solvent exposure (Halogenated)Silver Shield or Double NitrileSafety Glasses or GogglesFume Hood (Mandatory)
Spill Cleanup High ExposureDouble Nitrile (change immediately if wet)Chemical Goggles + Face ShieldN95/P100 Respirator (if outside hood)

Operational Protocols

Phase A: Weighing & Transfer (The Critical Step)

Goal: Eliminate dust generation caused by static electricity.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Static Neutralization: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder. 7-azaindoles form hydrogen-bond networks that make them "sticky" and prone to sudden dispersal.

  • Technique:

    • Place a chemically resistant mat (e.g., Spill-X) in the hood.

    • Tare the vial before opening the stock container.

    • Transfer solid gently. Do not dump.

    • Self-Validation: If you see powder on the rim of the vial, your transfer technique was too aggressive. Wipe the rim with a Kimwipe dampened in EtOAc before closing.

Phase B: Reaction & Processing
  • Solvent Choice: When dissolving, add solvent slowly. Halogenated heterocycles can be hydrophobic; rapid addition can cause "puffing" of dry powder into the air.

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon. This protects the iodine moiety from oxidative deiodination (turning the solution purple/brown) and reduces fire risk if using flammable solvents.

Phase C: Waste Disposal

Proper segregation prevents regulatory fines and dangerous side reactions.

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels go into Hazardous Solid Waste .

  • Liquid Waste:

    • This compound contains Iodine.[1] It must be segregated into the Halogenated Waste stream.[2]

    • Do not mix with oxidizing acids (Nitric/Chromic), as this can liberate toxic Iodine gas (

      
      ).
      

Workflow Visualization

The following diagram illustrates the safety checkpoints (Diamond nodes) required before proceeding to the next operational stage.

SafetyProtocol Fig 1. Safety Lifecycle for Handling 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine Storage Storage (2-8°C, Dark) Check1 PPE Check: Double Nitrile + Goggles? Storage->Check1 Retrieve Weighing Weighing (Fume Hood + Static Control) Check1->Weighing Pass Solubilization Solubilization (Slow Solvent Add) Weighing->Solubilization Transfer Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated Solids Reaction Reaction (Inert Atmosphere) Solubilization->Reaction Process Reaction->Waste Cleanup

Emergency Response Procedures

Accidental Spills (Solid)
  • Evacuate the immediate area if the spill is outside a fume hood and creates a dust cloud.

  • Don PPE: N95 respirator, goggles, double gloves.

  • Contain: Do NOT dry sweep. This generates dust.

  • Clean: Cover the spill with a paper towel dampened with Ethanol or Ethyl Acetate . The solvent wets the powder, preventing it from becoming airborne. Scoop up the wet material and dispose of it as hazardous waste.[1]

Exposure First Aid[3]
  • Eye Contact: Immediately flush with water for 15 minutes .[3] Hold eyelids open. The iodine functionality can cause persistent irritation; seek medical evaluation even if pain subsides.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][7] Do not use alcohol/solvents on skin (increases absorption).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek immediate medical attention.

References

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 5-iodo-.[8][7][9] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). SOP: Halogenated Organic Liquids. Division of Research Safety.[10] Retrieved from [Link]

Sources

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